Fisetin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
6,8-dideuterio-3,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H/i1D,2D,4D,5D,6D |
InChI Key |
XHEFDIBZLJXQHF-UPLZBMDUSA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OC(=C(C2=O)O)C3=C(C(=C(C(=C3[2H])[2H])O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fisetin-d5: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of Fisetin-d5, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document details its chemical properties, structure, and applications, with a focus on its role as an internal standard in quantitative analysis.
Introduction to this compound
This compound is a stable, isotopically labeled form of Fisetin, where five hydrogen atoms have been replaced by deuterium.[1][2] This labeling makes it an ideal internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The presence of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical properties, allowing for clear differentiation from the unlabeled Fisetin during analysis.[2]
Fisetin itself is a naturally occurring flavonol found in a variety of fruits and vegetables, including strawberries, apples, and onions.[2][5] It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][6] As research into the therapeutic potential of Fisetin advances, the need for accurate and reliable quantification methods becomes paramount, highlighting the critical role of internal standards like this compound.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Fisetin, with the exception of the five deuterium atoms. Its formal name is 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-1-benzopyran-4-one-6,8-d2.[1]
Below is a diagram illustrating the structural relationship between Fisetin and this compound, with the positions of the deuterium atoms highlighted.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2909407-29-8 | [1] |
| Molecular Formula | C₁₅H₅D₅O₆ | [1] |
| Molecular Weight | 291.27 g/mol | [3][7] |
| Exact Mass | 291.0791 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Solid powder | [3] |
| Storage | -20°C | [1] |
Solubility
The solubility of this compound in various solvents is a critical factor for its use in experimental settings.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
Experimental Protocols and Applications
The primary application of this compound is as an internal standard in quantitative analytical methods.[1][3][8] Its use is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantification of Fisetin.
Quantification of Fisetin using LC-MS with this compound Internal Standard
Methodology:
-
Sample Preparation: A known amount of this compound is spiked into the biological sample. This is followed by an extraction procedure, such as protein precipitation and liquid-liquid or solid-phase extraction, to isolate the analytes of interest from the sample matrix. The extract is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
-
LC-MS Analysis: The reconstituted sample is injected into an LC system. The Fisetin and this compound are separated from other components in the sample on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the analytes are ionized and detected. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification, where specific precursor-to-product ion transitions for both Fisetin and this compound are monitored.
-
Data Analysis: The peak areas for both Fisetin and this compound are integrated. A calibration curve is generated by analyzing a series of standards with known concentrations of Fisetin and a constant concentration of this compound. The concentration of Fisetin in the unknown sample is then determined by calculating the peak area ratio of Fisetin to this compound and interpolating this value on the calibration curve.
Signaling Pathways of Fisetin
While this compound is primarily a tool for analytical chemistry, understanding the biological activity of the parent compound, Fisetin, is essential for researchers in drug development. Fisetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C15H10O6 | CID 163342012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Synthesis and Isotopic Labeling of Fisetin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fisetin-d5. The document details experimental protocols, presents quantitative data in a structured format, and visualizes the key signaling pathways influenced by Fisetin. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential senolytic properties.[1] Isotopically labeled compounds, such as this compound, are indispensable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as internal standards for accurate quantification by mass spectrometry.[1][2] This guide outlines a plausible synthetic approach to this compound and provides key characterization data.
Synthesis of this compound
A plausible synthetic workflow for this compound is conceptualized as follows:
References
A Technical Guide to the Physical and Chemical Properties of Deuterated Fisetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin, a naturally occurring flavonol, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] To enhance its therapeutic potential by improving its metabolic stability, deuteration has emerged as a key strategy. This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated fisetin, presenting a direct comparison with its non-deuterated counterpart where data is available. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows using Graphviz diagrams to support researchers, scientists, and drug development professionals in their work with these compounds.
Physicochemical Properties
The introduction of deuterium in place of hydrogen atoms in the fisetin molecule can subtly alter its physical and chemical characteristics. While comprehensive comparative data is still emerging, this section outlines the known properties of both fisetin and its deuterated form, fisetin-d5.
General Properties
| Property | Fisetin | Deuterated Fisetin (this compound) |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-1-benzopyran-4-one-6,8-d2[2] |
| Synonyms | 3,3',4',7-Tetrahydroxyflavone, 5-Desoxyquercetin | - |
| CAS Number | 528-48-3[3] | 2909407-29-8[2] |
| Molecular Formula | C₁₅H₁₀O₆[3] | C₁₅H₅D₅O₆[2] |
| Molecular Weight | 286.24 g/mol [3] | 291.3 g/mol [2] |
| Appearance | Light yellow powder[4] | Solid[2] |
Thermal Properties
| Property | Fisetin | Deuterated Fisetin (this compound) |
| Melting Point | >290°C[4], 330°C[4] | Data not available |
Acidity
| Property | Fisetin | Deuterated Fisetin (this compound) |
| pKa | 7.27 (for the hydroxyl group at the C7 position)[5] | Data not available |
Solubility
The solubility of fisetin is a critical factor influencing its bioavailability. Deuteration is not expected to dramatically alter solubility, but precise measurements are crucial for formulation development.
| Solvent | Fisetin Solubility | Deuterated Fisetin (this compound) Solubility |
| Water | < 1 mg/mL[4] | Data not available |
| DMSO | ~30 mg/mL[1] | 30 mg/mL[2] |
| DMF | ~30 mg/mL[1] | 30 mg/mL[2] |
| Ethanol | ~5 mg/mL[1] | 5 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] | 0.5 mg/mL[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of fisetin and its deuterated analogs.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Detailed Steps:
-
Preparation: Add an excess amount of the test compound (fisetin or deuterated fisetin) to a clear glass vial to ensure that saturation is reached.
-
Add a precise volume of distilled water (or a relevant buffer solution) to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker bath and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Sample Processing: After incubation, allow the vial to stand at the same temperature to let undissolved particles settle.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.[6]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[6]
-
Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[6] A standard calibration curve of the compound in the same solvent should be used for accurate quantification.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of an ionizable compound as a function of pH.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Steps:
-
Solution Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). The ionic strength of the buffers should be kept constant.
-
Prepare a concentrated stock solution of the test compound in a water-miscible organic solvent like DMSO.
-
Measurement: In a 96-well microplate or individual cuvettes, add a small, precise volume of the stock solution to each of the different pH buffers.[7] The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the pKa.
-
Measure the UV-Vis absorbance spectrum of each solution over a wavelength range where the compound absorbs light (e.g., 250-500 nm).[7]
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength versus the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. More accurately, the pKa can be determined by fitting the data to a suitable equation derived from the Henderson-Hasselbalch equation.[8]
Assessment of Metabolic Stability (HPLC-Based Assay)
This protocol provides a general workflow to assess the in vitro metabolic stability of a compound using liver microsomes. Deuteration is often employed to improve metabolic stability.
Caption: Workflow for assessing in vitro metabolic stability.
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (to ensure a constant supply of the necessary cofactor for metabolic enzymes).
-
Pre-warm the mixture to 37°C.
-
Initiation: Start the metabolic reaction by adding the test compound (fisetin or deuterated fisetin) at a known concentration.
-
Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard should be included in the quenching solution for accurate quantification.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Quantification: Transfer the supernatant to an analysis vial and quantify the amount of the remaining parent compound using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance, which are measures of metabolic stability.
Signaling Pathways Modulated by Fisetin
Fisetin exerts its biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both fisetin and its deuterated derivatives.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Fisetin has been shown to inhibit this pathway in various cancer cell lines.[9][10][11]
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Fisetin's effect on this pathway can be cell-type dependent.[12][13]
Caption: Fisetin modulates the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Fisetin is known to inhibit the activation of this pro-inflammatory pathway.[14][15]
Caption: Fisetin inhibits the NF-κB signaling pathway.
Conclusion
Deuteration of fisetin presents a promising avenue for enhancing its therapeutic properties, primarily by improving its metabolic stability. This guide has compiled the available physicochemical data for both fisetin and deuterated fisetin, highlighting areas where further research is needed to provide a complete comparative profile. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers engaged in the development and characterization of deuterated fisetin as a potential therapeutic agent. Continued investigation into the properties and biological activities of deuterated fisetin is warranted to fully realize its clinical potential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Fisetin-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential quality control parameters for Fisetin-d5, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding and interpreting the data presented in a Certificate of Analysis (CoA), as well as the analytical methodologies employed to determine its purity and identity. This compound is primarily utilized as an internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques.[1][2][3]
This compound: General Specifications
A typical Certificate of Analysis for this compound will include the following key information. The data presented in the table below is a summary of representative values and should be cross-referenced with the batch-specific CoA provided by the supplier.
| Parameter | Typical Specification |
| Chemical Name | 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-chromen-4-one-6,8-d2 |
| CAS Number | 2909407-29-8[2][4] |
| Chemical Formula | C₁₅H₅D₅O₆[2] |
| Molecular Weight | 291.27 g/mol [2] |
| Exact Mass | 291.0791[2] |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
| Storage Conditions | Refer to the Certificate of Analysis for specific storage recommendations[4] |
Analytical Methodologies for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is a common approach for the quantitative analysis of Fisetin and its deuterated analogs.[5][6] The principle of this technique is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Typical Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column is frequently used for the separation of flavonoids like Fisetin.[5][6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water).[5][6][7] The ratio of the organic to the aqueous phase can be optimized to achieve the best separation.
-
Detection: Detection is commonly performed using a UV detector set at a wavelength where Fisetin exhibits maximum absorbance, such as 362 nm.[5][6]
-
Quantification: The purity of this compound is determined by comparing the peak area of the analyte to that of a certified reference standard. The percentage purity is calculated from the ratio of the main peak area to the total area of all peaks in the chromatogram.
The following diagram illustrates a typical workflow for the purity analysis of this compound by HPLC.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
In addition to HPLC, Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the identity and isotopic enrichment of this compound.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of this compound, ensuring the correct incorporation of deuterium atoms. It is also a highly sensitive method for detecting and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the chemical structure of this compound and confirming the positions of the deuterium labels. The absence or reduction of signals at specific chemical shifts in the ¹H-NMR spectrum, compared to the spectrum of unlabeled Fisetin, provides direct evidence of deuteration.
The following diagram illustrates the relationship between these analytical techniques in the comprehensive characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijsat.org [ijsat.org]
- 6. Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations - IJSAT [ijsat.org]
- 7. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]
Fisetin vs. Fisetin-d5: A Technical Whitepaper on Biological Activity and the Potential of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetin, a naturally occurring flavonoid, has garnered significant scientific interest due to its pleiotropic biological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Its therapeutic potential, however, is hampered by poor bioavailability and rapid metabolism. This technical guide provides an in-depth overview of the known biological activities of fisetin, detailing its mechanisms of action across various signaling pathways. A significant focus is placed on the potential of Fisetin-d5, a deuterated analog, to overcome the pharmacokinetic limitations of the parent compound. While direct comparative biological data for this compound is not yet publicly available, this paper will explore the theoretical advantages conferred by deuteration through the kinetic isotope effect, and its potential to enhance metabolic stability and, consequently, therapeutic efficacy. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of fisetin and its deuterated derivatives.
Introduction to Fisetin: A Flavonoid with Broad Therapeutic Promise
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a flavonoid found in various fruits and vegetables, such as strawberries, apples, persimmons, grapes, and onions.[1][2] It has demonstrated a remarkable range of biological activities in preclinical studies, positioning it as a promising candidate for the prevention and treatment of a multitude of chronic diseases. These activities are largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.
Despite its therapeutic potential, the clinical translation of fisetin is challenged by its low aqueous solubility, poor oral bioavailability, and extensive first-pass metabolism, where it is rapidly converted into its glucuronide and sulfate conjugates.[3][4] This rapid clearance necessitates the exploration of strategies to improve its pharmacokinetic profile. One such strategy is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, to create this compound.
Biological Activities of Fisetin
Fisetin exerts its biological effects through a variety of mechanisms, impacting multiple cellular processes.
Antioxidant Activity
Fisetin is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and enhance the endogenous antioxidant defense systems.[5][6] Its antioxidant capacity is attributed to its chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1][5]
Key Mechanisms:
-
Direct ROS Scavenging: Fisetin effectively neutralizes various free radicals, including superoxide and hydroxyl radicals.[6]
-
Induction of Antioxidant Enzymes: Fisetin upregulates the expression of several antioxidant enzymes, such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), primarily through the activation of the Nrf2-antioxidant response element (ARE) pathway.[6][7]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Fisetin has demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.[8]
Key Mechanisms:
-
Inhibition of NF-κB Pathway: Fisetin suppresses the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
-
Modulation of MAPK Pathway: Fisetin can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory responses.[1]
Anti-Cancer Activity
Fisetin has shown promise as an anti-cancer agent by affecting various stages of tumor development, including proliferation, apoptosis, angiogenesis, and metastasis.[9]
Key Mechanisms:
-
Induction of Apoptosis: Fisetin induces programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[9][10]
-
Cell Cycle Arrest: Fisetin can arrest the cell cycle at different phases (G1/S or G2/M) in various cancer cell lines by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[11]
-
Inhibition of PI3K/Akt/mTOR Pathway: This signaling pathway is often hyperactivated in cancer. Fisetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[9]
Neuroprotective Effects
Fisetin has emerged as a promising neuroprotective agent, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12][13][14]
Key Mechanisms:
-
Reduction of Oxidative Stress: As mentioned earlier, fisetin's antioxidant properties help protect neurons from oxidative damage, a key factor in neurodegeneration.[7][15]
-
Modulation of Signaling Pathways: Fisetin can activate pro-survival signaling pathways, such as the ERK and PI3K/Akt pathways, in neuronal cells.[13]
-
Inhibition of Neuroinflammation: By suppressing microglial activation and the production of inflammatory cytokines in the brain, fisetin can mitigate neuroinflammation.[12]
This compound: The Rationale for Deuteration
Deuteration is a chemical modification strategy where one or more hydrogen atoms in a molecule are replaced by deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains an extra neutron. This seemingly small change can have a profound impact on the metabolic stability of a drug molecule.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, proceed at a slower rate when a C-D bond is present. This phenomenon is known as the Kinetic Isotope Effect (KIE) .
Given that fisetin is extensively metabolized through glucuronidation and sulfation of its hydroxyl groups, it is hypothesized that deuterating specific positions on the fisetin molecule could slow down its metabolic breakdown. This compound, with deuterium atoms strategically placed at metabolically labile sites, is expected to exhibit:
-
Increased Metabolic Stability: A slower rate of metabolism would lead to a longer half-life in the body.
-
Enhanced Bioavailability: Reduced first-pass metabolism could result in higher plasma concentrations of the active compound after oral administration.
-
Improved Therapeutic Efficacy: A more sustained exposure to fisetin could lead to a more pronounced and longer-lasting biological effect.
While the synthesis of deuterated flavonoids has been described in the literature, to date, no studies have been published that directly compare the biological activity of this compound to Fisetin.[16] The following sections on comparative data are therefore based on the established activities of fisetin and the theoretical advantages of deuteration.
Comparative Biological Activity: Fisetin (Established) vs. This compound (Hypothesized)
The following tables summarize the known quantitative data for fisetin's biological activities and provide a hypothesized comparison for this compound. It is crucial to reiterate that the values for this compound are speculative and await experimental validation.
Table 1: Comparative Anti-Cancer Activity (IC50 Values)
| Cancer Cell Line | Fisetin IC50 (µM) | This compound IC50 (µM) (Hypothesized) | Reference |
| A549 (Lung) | 10 - 40 (time-dependent) | Potentially Lower | [17] |
| 451Lu (Melanoma) | 17.5 - 80 (time-dependent) | Potentially Lower | [11] |
| A375 (Skin) | 41.70 ± 1.25 | Potentially Lower | [18] |
| A431 (Skin) | 57.60 ± 6.59 | Potentially Lower | [18] |
| A2780 (Ovarian) | ~25 - 100 | Potentially Lower | [10] |
| VOCAR-3 (Ovarian) | ~25 - 100 | Potentially Lower | [10] |
Hypothesis: A lower IC50 for this compound is predicted due to potentially higher intracellular concentrations and sustained target engagement resulting from increased metabolic stability.
Table 2: Comparative Antioxidant and Anti-inflammatory Activity
| Assay | Fisetin Activity | This compound Activity (Hypothesized) | Reference |
| DPPH Radical Scavenging | High | Similar or Slightly Higher | [19] |
| ABTS Radical Scavenging | High | Similar or Slightly Higher | [19] |
| ROS Reduction in PC12 cells | Significant reduction at 5-40 µM | More potent reduction at lower concentrations | [13] |
| NO Production Inhibition (HaCaT cells) | Dose-dependent inhibition | More potent inhibition | [8] |
| PGE2 Production Inhibition (HaCaT cells) | Dose-dependent inhibition | More potent inhibition | [8] |
Hypothesis: The intrinsic radical scavenging activity is unlikely to be significantly altered by deuteration. However, in cell-based assays, the enhanced stability of this compound could lead to more pronounced and sustained effects.
Signaling Pathways Modulated by Fisetin
Fisetin's diverse biological effects are a result of its ability to interact with multiple intracellular signaling pathways. The following diagrams, generated using DOT language, illustrate some of the key pathways modulated by fisetin.
Caption: Fisetin inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Fisetin modulates the MAPK signaling pathways.
Caption: Fisetin inhibits the NF-κB inflammatory pathway.
Experimental Protocols for Assessing Fisetin's Biological Activity
The following are representative experimental protocols for evaluating the biological activities of fisetin. These same methodologies could be applied to directly compare the efficacy of Fisetin and this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, A375) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Fisetin or this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of Fisetin or this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment with Fisetin or this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Future Directions and Conclusion
Fisetin continues to be a highly promising natural compound with a wide array of therapeutic applications. Its primary limitation, however, remains its poor pharmacokinetic profile. The use of deuteration to create this compound presents a logical and scientifically sound strategy to overcome this hurdle. The anticipated improvements in metabolic stability and bioavailability could potentially unlock the full therapeutic potential of this remarkable flavonoid.
This whitepaper has provided a comprehensive overview of the known biological activities of fisetin and has laid out the theoretical framework for the expected advantages of this compound. It is imperative that future research focuses on the direct, head-to-head comparison of Fisetin and this compound in a battery of in vitro and in vivo models. Such studies are essential to experimentally validate the hypothesized benefits of deuteration and to pave the way for the clinical development of a more effective fisetin-based therapeutic. The data generated from these future studies will be critical for drug development professionals in making informed decisions about advancing this compound into clinical trials.
References
- 1. newlifebio.eu [newlifebio.eu]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fisetin-induced cell death in human ovarian cancer cell lines via zbp1-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human melanoma cell growth by dietary flavonoid fisetin is associated with disruption of Wnt/β-catenin signaling and decreased Mitf levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells [mdpi.com]
- 14. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
Fisetin-d5: A Critical Tool for Advancing Biomedical Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] In recent years, it has garnered significant attention from the scientific community for its wide range of therapeutic properties, including senolytic, anti-inflammatory, neuroprotective, and anticancer activities.[3][4][5][6][7] However, the translation of these promising preclinical findings into clinical applications is hampered by Fisetin's inherent pharmacokinetic challenges, notably its low aqueous solubility, poor bioavailability, and rapid metabolism.[8][9]
To overcome these hurdles and enable robust, reproducible research, stable isotope-labeled internal standards are indispensable. Fisetin-d5 is a deuterated form of Fisetin, where five hydrogen atoms have been replaced with deuterium.[10] This isotopic substitution renders this compound chemically identical to Fisetin but distinguishable by its higher mass. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound is critical for the accurate quantification of Fisetin in complex biological matrices, thereby supporting essential pharmacokinetic, metabolism, and efficacy studies that are foundational to drug development.[10][11]
Core Application of this compound: Precision in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalysis. In preclinical and clinical studies, accurately measuring the concentration of a drug in plasma, tissues, and other biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Due to its rapid metabolism into glucuronide and sulfate conjugates, the parent Fisetin is often present in very low concentrations in systemic circulation.[12][13] this compound is added to biological samples during the preparation process. It behaves identically to the endogenous Fisetin throughout extraction, chromatography, and ionization, but is differentiated by the mass spectrometer. This co-analysis corrects for any sample loss during preparation and for matrix-induced variations in ionization efficiency, leading to highly accurate and precise quantification of the true Fisetin concentration.
Pharmacokinetic Profile of Fisetin
The data from animal studies underscore the pharmacokinetic challenges of Fisetin, highlighting the necessity of precise analytical methods enabled by this compound. Fisetin is rapidly absorbed and metabolized, with studies in mice showing a maximum plasma concentration (Cmax) reached within 15 minutes and a short terminal half-life of approximately 3.1 hours following intraperitoneal administration.[2][14] Oral administration results in even lower systemic exposure, with the parent form being only transiently detectable.[12]
Table 1: Pharmacokinetic Parameters of Fisetin in Preclinical Models
| Species | Dose & Route | Cmax | Tmax | Terminal Half-life (t½) | Bioavailability | Reference |
| Mice | 223 mg/kg (i.p.) | 2.5 µg/mL | 15 min | 3.1 h | - | [2][14] |
| Rats | 50 mg/kg (oral) | Parent form transiently present | During absorption phase | Not quantifiable | Low | [12] |
| Rats | 10 mg/kg (i.v.) | - | - | Rapid decline | - | [12] |
| Rats | 20 mg/kg (oral, SNEDDS) | 3.7-fold increase vs. free Fisetin | 30 min | - | Improved | [8] |
i.p. - Intraperitoneal; i.v. - Intravenous; SNEDDS - Self-Nanoemulsifying Drug Delivery System.
Improving Bioavailability: A Key Research Area
Given its poor bioavailability, significant research has focused on developing advanced formulations to enhance the systemic delivery of Fisetin. These include nanoemulsions, liposomes, and inclusion complexes.[2][15][16] this compound is crucial for evaluating the performance of these novel delivery systems by providing the means to accurately compare their pharmacokinetic profiles to that of free Fisetin.
Table 2: Impact of Novel Formulations on Fisetin Bioavailability
| Formulation | Animal Model | Key Finding | Reference |
| Nanoemulsion | Mice (i.p.) | 24-fold increase in relative bioavailability compared to free Fisetin. | [2] |
| Liposomes | Mice (i.p.) | 47-fold increase in bioavailability compared to free Fisetin. | |
| HPβCD Inclusion Complex in PLGA Nanoparticles | - | Designed to improve oral bioavailability. | [16] |
| Micelles | Rats (oral) | 6.3-fold increase in Area Under the Curve (AUC). | [8] |
HPβCD - Hydroxypropyl-beta-cyclodextrin; PLGA - Poly-lactic-co-glycolic acid.
Experimental Protocol: Quantification of Fisetin in Plasma
Below is a representative methodology for the quantification of Fisetin in plasma samples using LC-MS/MS with this compound as an internal standard.
1. Objective: To accurately determine the concentration of Fisetin in rodent plasma.
2. Materials:
-
Fisetin analytical standard
-
This compound (internal standard)
-
Control (blank) rodent plasma
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Water with 0.1% Formic Acid
-
Methanol (for stock solutions)
-
Microcentrifuge tubes
-
LC-MS/MS system
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fisetin and this compound in methanol.
-
Working Solutions: Serially dilute the Fisetin stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
4. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Fisetin: Q1: 285.0 -> Q3: 135.0
-
This compound: Q1: 290.0 -> Q3: 137.0
-
-
Instrument Parameters: Optimize ion source parameters (e.g., gas temperatures, voltages) for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both Fisetin and this compound.
-
Calculate the peak area ratio (Fisetin / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of Fisetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Applications in Key Biomedical Research Areas
The ability to accurately measure Fisetin concentrations using this compound underpins research across multiple therapeutic areas.
Senolytics and Anti-Aging
Fisetin is one of the most potent naturally occurring senolytics, agents that selectively induce apoptosis in senescent cells.[6][7] These cells accumulate with age and contribute to numerous age-related diseases.[17] this compound is vital for studies aiming to:
-
Determine the effective dose range required to clear senescent cells in different tissues.[18]
-
Correlate Fisetin concentration with reductions in senescence markers (e.g., p16INK4a) and inflammatory SASP (Senescence-Associated Secretory Phenotype) factors.[6]
-
Conduct clinical trials to assess Fisetin's efficacy in mitigating frailty and age-related dysfunction in humans.[19][20]
Oncology
Fisetin exhibits anticancer properties by modulating numerous signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3][21] It has been shown to inhibit the PI3K/Akt/mTOR, MAPK, and NF-κB pathways and induce apoptosis in various cancer cell lines.[22][23][24] The use of this compound is essential for:
-
Pharmacokinetic studies to establish dosing regimens that achieve therapeutic concentrations in tumor tissue.
-
PK/PD modeling to link drug exposure to anti-tumor efficacy.
-
Investigating the metabolism of Fisetin within the tumor microenvironment.
Neuroprotection
Fisetin has demonstrated significant neuroprotective effects in models of neurodegenerative diseases and stroke.[4][25] It can cross the blood-brain barrier and acts through multiple mechanisms, including direct antioxidant activity, increasing intracellular glutathione, and activating key signaling pathways like Ras-ERK and PI3K/Akt that support neuronal survival.[25][26][27][28] this compound enables critical research to:
-
Quantify brain tissue concentrations to confirm blood-brain barrier penetration.
-
Correlate Fisetin levels in the central nervous system with neuroprotective outcomes and cognitive improvements.
-
Develop formulations that enhance brain delivery and retention.
Anti-Inflammatory Effects
Chronic inflammation is an underlying factor in many diseases. Fisetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.[5] It achieves this by suppressing key inflammatory signaling pathways, including NF-κB, MAPKs (p38, JNK), and Src/Syk kinases.[2][5][25][29] this compound is a key tool for:
-
Establishing a clear relationship between Fisetin dose, plasma concentration, and the reduction of inflammatory biomarkers (e.g., TNF-α, IL-6).
-
Supporting the development of Fisetin as a therapeutic agent for chronic inflammatory conditions.
Conclusion
Fisetin holds immense promise as a multi-target therapeutic agent for a host of conditions associated with aging, cancer, neurodegeneration, and inflammation. However, its challenging pharmacokinetic properties make accurate and reliable quantification a prerequisite for meaningful research and clinical development. This compound, as a stable isotope-labeled internal standard, is not merely an accessory but a fundamental enabling tool. It provides the analytical precision required to conduct rigorous ADME and PK/PD studies, evaluate novel delivery systems, and ultimately translate the vast potential of Fisetin from the laboratory to the clinic. For any researcher in this field, the use of this compound is a critical component of a robust and validatable experimental design.
References
- 1. The flavonoid fisetin as an anticancer agent targeting the growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]
- 12. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Fisetin Boosts AMPK for Cell Regeneration & Longevity [bonerge.com]
- 18. Top Clinical Trials On Fisetin - Life Extension [lifeextension.com]
- 19. just-glow.com [just-glow.com]
- 20. Fisetin for Improved Vascular Function in Aging · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Fisetin's Promising Antitumor Effects: Uncovering Mechanisms and Targeting for Future Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 28. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
Fisetin-d5 as a Tracer for Metabolic Pathway Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Fisetin-d5, a deuterated stable isotope of Fisetin, as a tracer for metabolic pathway and pharmacokinetic studies. This document details Fisetin's metabolic fate, its influence on key signaling pathways, and provides comprehensive experimental protocols for utilizing this compound in a research setting.
Introduction: Fisetin and the Role of Stable Isotope Tracers
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] It has garnered significant scientific interest for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and senolytic effects.[3][4] However, the clinical application of Fisetin is hampered by its low aqueous solubility, poor bioavailability, and rapid metabolism within the body.[3][5]
To accurately study the absorption, distribution, metabolism, and excretion (ADME) of compounds like Fisetin, researchers increasingly rely on stable isotope labeling.[6][7] Unlike radioactive isotopes, stable isotopes (e.g., Deuterium or ²H) are non-radioactive, making them safe for a wide range of studies, including those in humans.[7][8] this compound is a deuterated form of Fisetin where five hydrogen atoms are replaced with deuterium.[9][10] This subtle increase in mass allows it to be distinguished from the endogenous or administered unlabeled Fisetin by mass spectrometry, making it an ideal internal standard and tracer for quantitative analysis.[8][10][11]
The Metabolic Fate of Fisetin
Pharmacokinetic studies have revealed that Fisetin is rapidly and extensively metabolized after administration.[3][12][13] The parent compound often disappears from circulation quickly, being converted into various metabolites.[12][13]
The primary metabolic transformations are Phase II conjugation reactions, mainly sulfation and glucuronidation, which occur in the liver and intestines.[12][13] Additionally, a key methoxylated metabolite, geraldol (3,4′,7-trihydroxy-3′-methoxyflavone), has been identified as a major and biologically active metabolite in mice.[14][15][16] In some instances, geraldol has been found to be more cytotoxic to tumor cells than Fisetin itself, suggesting that Fisetin's metabolism plays a crucial role in its overall biological activity.[15]
Below is a diagram illustrating the primary metabolic conversions of Fisetin.
Quantitative Pharmacokinetic Data
The rapid metabolism of Fisetin contributes to its low bioavailability. The tables below summarize key pharmacokinetic parameters from various preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Fisetin in Animal Models
| Species | Dose & Route | Cmax (µg/mL) | Tmax (min) | Half-life (t1/2) (h) | AUC | Reference |
| Mouse | 223 mg/kg (i.p.) | 2.5 | 15 | 0.09 (rapid), 3.1 (terminal) | N/A | [12][15] |
| Mouse | 2 mg/kg (i.v.) | N/A | N/A | N/A | N/A | [16] |
| Mouse | 100 mg/kg (p.o.) | N/A | N/A | N/A | Bioavailability: 7.8% | [16] |
| Mouse | 200 mg/kg (p.o.) | N/A | N/A | N/A | Bioavailability: 31.7% | [16] |
| Rat | 10 mg/kg (i.v.) | N/A | N/A | Rapid decline | N/A | [12][13] |
| Rat | 50 mg/kg (p.o.) | Parent form transiently present | N/A | N/A | N/A | [12][13] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; i.p.: Intraperitoneal; i.v.: Intravenous; p.o.: Oral administration; N/A: Not Available
Table 2: Pharmacokinetic Parameters of Fisetin in Humans (Single 1000 mg Oral Dose)
| Formulation | Fisetin Content | Cmax (ng/mL) | AUC 0–12h (ng·h/mL) | Relative Bioavailability | Reference |
| Unformulated (UF) | 1000 mg | 9.97 | 12.67 | 1x | [5][17] |
| FF-20 (Formulated) | 192 mg | 238.2 | 341.4 | 26.9x greater than UF | [5][17] |
FF-20 is a food-grade formulation of Fisetin encapsulated in a fenugreek galactomannan hydrogel scaffold.
Table 3: Major Identified Metabolites of Fisetin
| Metabolite | Metabolic Reaction | Biological Activity | Reference |
| Fisetin Glucuronides | Glucuronidation | Retain some antioxidant activity | [12][14][15] |
| Fisetin Sulfates | Sulfation | Retain some antioxidant activity | [12][14] |
| Geraldol | Methylation | Active; more cytotoxic than Fisetin in some cancer cells | [14][15][16] |
Modulation of Key Signaling Pathways
Fisetin exerts its biological effects by modulating a multitude of intracellular signaling pathways that are critical in cell proliferation, inflammation, and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in various diseases, including cancer. Fisetin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[18][19][20]
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate cellular responses to a variety of external stimuli. Fisetin can both suppress and activate different branches of this cascade depending on the cellular context, influencing processes like apoptosis and inflammation.[4][20]
Experimental Protocol for this compound Tracer Studies
This section outlines a general methodology for conducting a pharmacokinetic study using this compound as an internal standard to quantify unlabeled Fisetin and its metabolite, geraldol, in mouse plasma.
Detailed Methodologies
1. Materials and Reagents:
-
Fisetin (analytical standard)
-
This compound (internal standard)[9]
-
Geraldol (analytical standard, if available)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid or Phosphoric Acid (LC-MS grade)
-
Ultrapure Water
-
Control biological matrix (e.g., mouse plasma)
2. Animal Dosing and Sample Collection:
-
Animal Model: ICR or C57BL/6 mice.
-
Dosing: Administer Fisetin via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified dose (e.g., 100 mg/kg).[16]
-
Blood Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) into heparinized or EDTA-coated tubes at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[15][17]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to serve as the internal standard.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column (e.g., Phenomenex C18).[21]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Fisetin, geraldol, and the internal standard.
-
Flow Rate: 0.5 - 1.0 mL/min.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte must be optimized.
-
Example Transition for Fisetin: To be determined empirically.
-
Example Transition for this compound: To be determined empirically (precursor ion will be +5 Da compared to Fisetin).
-
Example Transition for Geraldol: To be determined empirically.
-
5. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Fisetin and geraldol standards into the control biological matrix.
-
Process the calibration standards using the same sample preparation method, including the addition of the this compound internal standard.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration to generate a linear regression curve.
-
Calculate the concentration of Fisetin and geraldol in the unknown samples using the regression equation from the calibration curve.
Conclusion and Future Directions
The use of this compound is an invaluable tool for accurately dissecting the complex pharmacokinetics and metabolic pathways of Fisetin.[8] By enabling precise quantification, it helps researchers overcome the challenges posed by Fisetin's low bioavailability and rapid in vivo conversion.[3][5] This approach is critical for establishing dose-response relationships, understanding the contribution of active metabolites like geraldol, and developing novel formulations to enhance therapeutic efficacy.[15][17] Future studies employing this compound will be instrumental in bridging the gap between promising preclinical data and successful clinical applications, ultimately unlocking the full therapeutic potential of this remarkable natural compound.
References
- 1. ijert.org [ijert.org]
- 2. Fisetin glycosides synthesized by cyclodextrin glycosyltransferase from Paenibacillus sp. RB01: characterization, molecular docking, and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. metsol.com [metsol.com]
- 12. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijsat.org [ijsat.org]
Understanding the Kinetic Isotope Effect of Fisetin-d5: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonol found in various fruits and vegetables, has garnered significant attention for its pleiotropic therapeutic effects, including antioxidant, anti-inflammatory, senolytic, and neuroprotective properties.[1] Despite its promising pharmacological profile, the clinical utility of fisetin is often hampered by its rapid and extensive metabolism, leading to low bioavailability. A key strategy to overcome such pharmacokinetic limitations is the selective replacement of hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), potentially slowing down the rate of metabolic reactions and thereby enhancing the drug's exposure and efficacy.[2] Fisetin-d5 is a deuterated form of fisetin, though specific research on its KIE is not yet available in published literature. This technical guide provides a comprehensive overview of the principles of the kinetic isotope effect, the known metabolic pathways of fisetin, and a proposed experimental framework for elucidating the KIE of this compound.
The Deuterium Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes.[3] The primary deuterium KIE occurs when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction.[4] The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the greater mass of deuterium.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[5]
In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes, often involving the cleavage of a C-H bond as a rate-limiting step.[6] By replacing a hydrogen with a deuterium at the site of metabolism, the rate of CYP-mediated metabolism can be significantly reduced.[2] This can lead to:
-
Improved Metabolic Stability: A longer half-life and reduced clearance of the drug.[7]
-
Increased Drug Exposure: Higher plasma concentrations (AUC) for a given dose.[7]
-
Reduced Metabolite-Related Toxicity: Lower formation of potentially toxic metabolites.[7]
-
Lower and Less Frequent Dosing: Potentially leading to improved patient compliance.[7]
The magnitude of the deuterium KIE is expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). For primary KIEs involving C-H bond cleavage, this ratio can range from 2 to as high as 10.[4]
Metabolism of Fisetin
Understanding the metabolic pathways of fisetin is crucial for identifying the optimal positions for deuteration to maximize the kinetic isotope effect. Fisetin undergoes extensive phase I and phase II metabolism in the liver and intestines.
Phase I Metabolism: One of the identified phase I metabolites of fisetin is a methoxylated derivative, 3,4',7-trihydroxy-3'-methoxyflavone, also known as geraldol.[8] This metabolite has been shown to be more cytotoxic to tumor cells than the parent fisetin, suggesting that fisetin's metabolism plays a significant role in its biological activity.[8]
Phase II Metabolism: The predominant metabolic pathways for fisetin are glucuronidation and sulfation of its hydroxyl groups, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[9][10] Following oral administration in rats, fisetin is rapidly and extensively converted to its glucuronide and sulfate conjugates.[11] These conjugates are the primary forms of fisetin found in systemic circulation.[12] The specific hydroxyl groups that are targeted for conjugation have been a subject of study, with regioselectivity observed for different SULT and UGT isoforms.[10]
Quantitative Data on Fisetin Pharmacokinetics
While specific pharmacokinetic data for this compound is not available, the following table summarizes key pharmacokinetic parameters for unlabeled fisetin from a study in mice, which can serve as a baseline for comparison in future KIE studies.
| Parameter | Value | Species | Dose and Route | Reference |
| Cmax | 2.5 µg/mL | Mouse | 223 mg/kg, i.p. | [8] |
| Tmax | 15 min | Mouse | 223 mg/kg, i.p. | [8] |
| t1/2α (rapid) | 0.09 h | Mouse | 223 mg/kg, i.p. | [8] |
| t1/2β (terminal) | 3.1 h | Mouse | 223 mg/kg, i.p. | [8] |
Table 1: Pharmacokinetic parameters of fisetin in mice.
Signaling Pathways Modulated by Fisetin
Fisetin exerts its biological effects by modulating a multitude of intracellular signaling pathways. A deeper understanding of these pathways provides the rationale for developing a metabolically stabilized version of fisetin.
PI3K/Akt/mTOR Pathway: Fisetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and metabolic diseases.[13] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway.
MAPK Pathways (ERK, JNK, p38): Fisetin can modulate the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in inflammation, stress responses, and cell survival.[1]
Caption: Fisetin modulates MAPK signaling pathways.
Nrf2 Antioxidant Pathway: Fisetin is known to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[14] This leads to the upregulation of antioxidant enzymes like glutathione S-transferases (GST) and GPX1.[15]
Caption: Fisetin activates the Nrf2 antioxidant pathway.
Proposed Experimental Protocols for Studying the Kinetic Isotope Effect of this compound
The following sections outline a hypothetical experimental workflow to investigate and quantify the kinetic isotope effect of this compound.
Caption: Proposed experimental workflow for KIE studies.
4.1 In Vitro Metabolic Stability Assays
Objective: To determine the rate of metabolism of fisetin and this compound in liver microsomal and hepatocyte preparations.
Methodology:
-
Preparation of Incubation Mixtures:
-
Incubation:
-
Pre-incubate the microsomal or hepatocyte suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding Fisetin or this compound (final concentration, e.g., 1 µM).[16] For microsomal incubations, also add NADPH regenerating system as a cofactor.
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[18]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Calculate the KIE on CLint as (CLint of Fisetin) / (CLint of this compound).
-
4.2 In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of fisetin and this compound following systemic administration in rodents.
Methodology:
-
Animal Model:
-
Dosing:
-
Administer Fisetin and this compound to separate groups of animals via intravenous (IV) and oral (PO) routes.[18] A typical dose might be 10 mg/kg.
-
-
Blood Sampling:
-
Collect serial blood samples from a tail vein or via cannulation at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[22]
-
-
Plasma Preparation:
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract fisetin and this compound from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).[22]
-
Compare the parameters between the Fisetin and this compound treated groups to assess the in vivo impact of deuteration.
-
4.3 Bioanalytical Method: LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of fisetin and this compound in biological matrices.
Methodology:
-
Chromatography:
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[23]
-
Optimize the MRM transitions for fisetin and this compound (and an internal standard).
-
-
Method Validation:
-
Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Hypothetical Data on the Kinetic Isotope Effect
The following table illustrates the potential impact of a kinetic isotope effect on the metabolic stability of this compound. The values are hypothetical and serve to demonstrate the expected outcome of the proposed in vitro experiments.
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) | Kinetic Isotope Effect (KIE) on CLint |
| Fisetin | 15 | 46.2 | - |
| This compound | 60 | 11.6 | 4.0 |
Table 2: Hypothetical in vitro metabolic stability data for fisetin and this compound.
While direct experimental data on the kinetic isotope effect of this compound is currently lacking, the principles of drug metabolism and KIE provide a strong rationale for its investigation. Deuteration of fisetin at its metabolically labile sites is a promising strategy to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to characterize the in vitro and in vivo properties of this compound and to quantify the magnitude of the deuterium kinetic isotope effect. Such studies are essential to unlock the full therapeutic potential of this remarkable natural compound.
References
- 1. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fisetin: A Dietary Antioxidant for Health Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insulins | The protective effects of fisetin in metabolic disorders: a focus on oxidative stress and associated events | springermedicine.com [springermedicine.com]
- 15. The protective effects of fisetin in metabolic disorders: a focus on oxidative stress and associated events - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. parazapharma.com [parazapharma.com]
- 23. protocols.io [protocols.io]
- 24. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Fisetin-d5 for the Investigation of Senolytic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the flavonoid fisetin as a potent senotherapeutic agent and details the critical role of its deuterated analogue, Fisetin-d5, in the rigorous investigation of its senolytic mechanisms. Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and various age-related diseases. Senolytics, drugs that selectively eliminate senescent cells, represent a promising therapeutic strategy. Fisetin has emerged as a leading natural senolytic, demonstrating efficacy in preclinical models by clearing senescent cells and extending healthspan.[1][2][3]
This compound, a stable isotope-labeled version of fisetin, is an indispensable tool for researchers.[4][5] Its primary application is as an internal standard for highly accurate quantification of fisetin in biological matrices using mass spectrometry.[5][6] This precise quantification is the bedrock of pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for understanding how fisetin is absorbed, distributed, metabolized, and excreted (ADME), and for correlating its concentration with its senolytic effects. By enabling robust analytical methods, this compound is crucial for elucidating the mechanisms through which fisetin targets and clears senescent cells in vivo.
Fisetin's Core Senolytic Mechanisms
Fisetin exerts its senolytic effects by modulating several key signaling pathways that senescent cells exploit to resist apoptosis and maintain their pro-inflammatory state. Research indicates that fisetin selectively induces apoptosis in senescent cells by inhibiting pro-survival pathways while leaving healthy, proliferating cells unharmed.[7][8]
Key signaling pathways targeted by fisetin include:
-
PI3K/AKT/mTOR Pathway: This is a central pro-survival pathway often upregulated in senescent cells. Fisetin inhibits this pathway, which leads to the downregulation of anti-apoptotic proteins like BCL-xL and BCL-2, thereby sensitizing senescent cells to apoptosis.[7][9]
-
AMPK Signaling Pathway: Fisetin can activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy metabolism.[10] Activating AMPK can help mitigate oxidative stress and energy imbalance, which are contributing factors to the induction of senescence.[10]
-
p53/p21 Pathway: Fisetin has been shown to modulate the p53 and p21 proteins, which are key regulators of the cell cycle and senescence. By inhibiting the p53/p21 signaling pathway, fisetin can selectively induce apoptosis in senescent cells.[7][10]
-
Redox Homeostasis: Fisetin possesses potent antioxidant properties, allowing it to decrease the accumulation of intracellular reactive oxygen species (ROS).[10] By alleviating oxidative damage to DNA and proteins, fisetin can reduce the initial triggers of senescence.[10]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Fisetin reduces the senescent tubular epithelial cell burden and also inhibits proliferative fibroblasts in murine lupus nephritis [frontiersin.org]
- 8. New agents that target senescent cells: the flavone, fisetin, and the BCL-XL inhibitors, A1331852 and A1155463 | Aging [aging-us.com]
- 9. Fisetin Clears Senescent Cells Through the Pi3k-Akt-Bcl-2/Bcl-xl Pathway to Alleviate Diabetic Aortic Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Fisetin Boosts AMPK for Cell Regeneration & Longevity [bonerge.com]
Exploratory Studies Using Fisetin in Cancer Cell Lines: A Technical Guide
Disclaimer: This technical guide details the effects of the natural flavonoid Fisetin on various cancer cell lines. While the prompt specified "Fisetin-d5," a deuterated analog, a comprehensive literature search did not yield specific studies on the use of this compound as a therapeutic agent in cancer cell line research. This compound is primarily utilized as an internal standard for analytical and bioanalytical applications to quantify Fisetin. The underlying biological mechanisms of Fisetin and this compound are expected to be identical. Therefore, this guide focuses on the extensive research conducted on Fisetin, providing a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] It has garnered significant attention in oncology research due to its demonstrated anti-proliferative, apoptotic, and anti-metastatic effects across a wide range of cancer cell lines.[1][3][4][5] Fisetin's therapeutic potential stems from its ability to modulate multiple signaling pathways that are often dysregulated in cancer.[1][6][7][8] This guide provides a comprehensive overview of the in-vitro effects of Fisetin, including quantitative data on its cytotoxicity, detailed experimental protocols, and a visual representation of the key signaling pathways it targets.
Quantitative Data: Cytotoxicity of Fisetin in Cancer Cell Lines
Fisetin exhibits a dose- and time-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of this effect. The following table summarizes the reported IC50 values for Fisetin in several human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lung Adenocarcinoma | A549 | 214.47 | 48 | [9] |
| Cisplatin-Resistant Lung Adenocarcinoma | A549-CR | 320.42 | 48 | [9] |
| Cervical Cancer | HeLa | 50 | 48 | [10] |
| Glioblastoma | U87, T98G | ~75 | Not Specified | [11] |
| Leukemia | HL-60 | 45 | 72 | [11] |
| Leukemia | K562 | 120 | 72 | [11] |
| Ovarian Cancer | A2780 | >50 µg/ml* | 24 | [3] |
*Note: The original data was provided in µg/ml and has been noted as such. Conversion to µM would require the molecular weight of Fisetin.
Key Signaling Pathways Modulated by Fisetin
Fisetin's anti-cancer activity is attributed to its ability to interfere with multiple intracellular signaling cascades that govern cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[12] Fisetin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]
Caption: Fisetin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, plays a crucial role in cell proliferation, differentiation, and survival. Fisetin has been demonstrated to suppress the activation of this pathway in various cancer cells.[5][13]
Caption: Fisetin suppresses the MAPK/ERK signaling cascade.
Apoptosis Induction Pathways
Fisetin induces programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] This involves the activation of caspases, a family of proteases that execute apoptosis.[15][16]
Caption: Fisetin induces apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
This section outlines general methodologies for key experiments used to assess the effects of Fisetin on cancer cell lines. Specific concentrations and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Fisetin (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.[13] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Fisetin for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with Fisetin, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of Fisetin on a cancer cell line.
Caption: General workflow for studying Fisetin's in-vitro effects.
Conclusion
The available scientific literature strongly supports the potential of Fisetin as an anti-cancer agent, demonstrating its efficacy in inhibiting proliferation and inducing apoptosis in a multitude of cancer cell lines. Its ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its pleiotropic anti-neoplastic effects. While direct research on this compound in cancer cell lines is currently limited, the data presented for Fisetin provides a robust framework for future investigations. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Fisetin and its analogs in cancer treatment.
References
- 1. The flavonoid fisetin as an anticancer agent targeting the growth signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the molecular targets of dietary flavonoid fisetin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-resistance A2780 Ovarian Cancer Cells - AJMB: Volume 13, Issue 4, Year 2021 - AJMB [ajmb.org]
- 4. mdpi.com [mdpi.com]
- 5. Fisetin: An anticancer perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin Cancer: A Promising Natural Approach to Inhibit Tumor Growth - Hygieia Biotech [hygieiabiotech.com]
- 13. Fisetin inhibits the growth and migration in the A549 human lung cancer cell line via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary flavonoid fisetin for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Fisetin in Human Plasma using Fisetin-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][3] However, the clinical application of fisetin is often limited by its low bioavailability.[4] Accurate and sensitive quantification of fisetin in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate.[1][5]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fisetin in human plasma. The use of a stable isotope-labeled internal standard, Fisetin-d5, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[6][7]
Principle
The method involves the extraction of fisetin and the internal standard (IS), this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The concentration of fisetin is determined by comparing the peak area ratio of fisetin to this compound against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Fisetin (≥98% purity)
-
This compound (≥98% purity, 5 deuterium atoms)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fisetin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the fisetin primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all samples except for the blank.
-
For calibration standards and QC samples, spike with the appropriate fisetin working standard solutions.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 5 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fisetin: m/z 285.0 → 135.1 (Quantifier), m/z 285.0 → 107.0 (Qualifier)this compound: m/z 290.0 → 140.1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Calibration Curve for Fisetin in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Fisetin/Fisetin-d5) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.5 |
| 10 | 0.123 | 100.8 | 2.8 |
| 50 | 0.615 | 99.5 | 1.9 |
| 100 | 1.230 | 99.1 | 1.5 |
| 500 | 6.145 | 100.3 | 1.1 |
| 1000 | 12.295 | 99.7 | 0.9 |
| Linear Range | 1 - 1000 ng/mL | R² | >0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 1.02 ± 0.05 | 102.0 | 4.9 | 1.05 ± 0.07 | 105.0 | 6.7 |
| Low | 3 | 2.95 ± 0.11 | 98.3 | 3.7 | 3.08 ± 0.15 | 102.7 | 4.9 |
| Medium | 80 | 81.2 ± 2.5 | 101.5 | 3.1 | 78.9 ± 3.2 | 98.6 | 4.1 |
| High | 800 | 790.4 ± 18.2 | 98.8 | 2.3 | 815.1 ± 25.3 | 101.9 | 3.1 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Fisetin | Low | 88.5 | 95.2 |
| High | 91.2 | 96.8 | |
| This compound | - | 90.1 | 95.9 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Fisetin.
Caption: Simplified signaling pathway of Fisetin's antioxidant and anti-inflammatory effects.
This application note provides a detailed protocol for the sensitive and selective quantification of fisetin in human plasma using LC-MS/MS with this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in clinical and preclinical studies. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data reliability in complex biological matrices.
References
- 1. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review [mdpi.com]
- 5. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fisetin in Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[3][4] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of fisetin in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fisetin in plasma, utilizing Fisetin-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[3]
Principle
This method employs protein precipitation for sample cleanup, followed by chromatographic separation of fisetin and its deuterated internal standard, this compound, on a reverse-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source. The use of this compound as an internal standard compensates for potential variations in sample processing and matrix effects, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
Fisetin (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, mouse, or human)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Fisetin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Fisetin stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike control plasma with the appropriate Fisetin working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required for optimal separation |
Mass Spectrometry Parameters
| Parameter | Fisetin | This compound |
| Ionization Mode | Negative ESI | Negative ESI |
| MRM Transition | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
Note: Specific MRM transitions and compound-dependent parameters need to be optimized for the specific instrument used.
Data Presentation
Calibration Curve
A typical calibration curve for fisetin in plasma should demonstrate linearity over the desired concentration range.
| Concentration (ng/mL) | Peak Area Ratio (Fisetin/Fisetin-d5) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
The calibration curve is constructed by plotting the peak area ratio of fisetin to this compound against the nominal concentration of fisetin. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| Precision | RSD ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Fisetin in plasma.
Fisetin Metabolism Pathway
Fisetin undergoes phase II biotransformation, primarily through glucuronidation and sulfation.[2] It can also be methylated to form metabolites like geraldol.[4]
Caption: Major metabolic pathways of Fisetin.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of fisetin in plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic studies of fisetin in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis.
References
- 1. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of an HPLC-MS/MS Method for Fisetin Quantification in Pharmacokinetic Studies Using Fisetin-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. To support preclinical and clinical development, a robust and validated bioanalytical method is essential for the accurate quantification of fisetin in biological matrices. This document provides detailed application notes and protocols for the development and validation of a sensitive and specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of fisetin in plasma, utilizing its deuterated analog, Fisetin-d5, as an internal standard (IS).
This compound is an ideal internal standard as its chemical and physical properties are nearly identical to fisetin, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This method is suitable for pharmacokinetic studies, enabling the precise measurement of fisetin concentrations over time after administration.
Experimental Protocols
Materials and Reagents
-
Fisetin (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, isotopic purity >99%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control plasma (e.g., rat, mouse, or human), free of fisetin and this compound.
Stock and Working Solutions Preparation
2.2.1. Fisetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of fisetin and dissolve it in 10 mL of methanol in a volumetric flask.
2.2.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
2.2.3. Fisetin Working Solutions: Prepare a series of working solutions by serially diluting the fisetin stock solution with 50% methanol in water to prepare calibration standards and quality control (QC) samples.
2.2.4. This compound Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting fisetin from plasma samples.[1]
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) and vortex briefly. This step should be omitted for blank samples.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the HPLC-MS/MS system.
Figure 1. Workflow for plasma sample preparation using protein precipitation.
HPLC-MS/MS Method
2.4.1. HPLC Conditions: The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.4.2. Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fisetin | 287.0 | 137.0 | 25 |
| This compound | 292.0 | 140.0 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of fisetin and this compound.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of fisetin to this compound against the nominal concentration of fisetin. The linearity should be assessed over a suitable range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at low, medium, and high concentrations in replicate (n=6) on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: The effect of the plasma matrix on the ionization of fisetin and this compound should be assessed by comparing the peak areas of the analytes in post-extraction spiked plasma with those in neat solution.
-
Recovery: The extraction efficiency of fisetin and this compound from plasma should be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
-
Stability: The stability of fisetin in plasma should be evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Presentation
The quantitative data from method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Fisetin | This compound (IS) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Retention Time | ~ 3.5 min (example) | ~ 3.5 min (example) |
| MRM Transition | 287.0 -> 137.0 m/z | 292.0 -> 140.0 m/z |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Results (Example) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N > 10 | 1 ng/mL |
| Intra-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 95.2 - 103.5% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.8 - 8.2% |
| Inter-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 97.1 - 105.3% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 6.1 - 9.5% |
| Matrix Effect (%) | Consistent and reproducible | 92.5 - 101.2% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Stability | Stable under tested conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Fisetin Signaling Pathways
Fisetin exerts its biological effects by modulating multiple signaling pathways. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Figure 2. Simplified diagram of key signaling pathways modulated by Fisetin.
Fisetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation. Additionally, it can suppress the activation of NF-κB, a key transcription factor involved in inflammation. Fisetin also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are involved in the regulation of apoptosis and inflammation.
Conclusion
The HPLC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of fisetin in plasma samples for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. Proper method validation according to ICH guidelines is crucial before its application in regulated studies. The understanding of fisetin's mechanism of action through its interaction with key signaling pathways will aid in the comprehensive interpretation of the pharmacokinetic data obtained using this method.
References
Application Note: High-Throughput Quantification of Fisetin-d5 in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fisetin-d5 in human plasma. Fisetin, a naturally occurring flavonoid, is of increasing interest in pharmaceutical and nutraceutical research for its potential therapeutic properties. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in quantification. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the analytical method validation. The method is suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies.
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant attention from the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into the therapeutic potential of Fisetin progresses, the need for a reliable and sensitive analytical method to quantify its concentration in biological matrices is paramount for pharmacokinetic and bioavailability studies.
This application note details a validated LC-MS/MS method for the precise quantification of Fisetin in human plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental
Materials and Reagents
-
Fisetin (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fisetin and this compound by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Fisetin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 3 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification of Fisetin and this compound. The product ions for Fisetin are based on its known fragmentation pattern, with the most intense fragments being selected for quantification and confirmation. The precursor ion for this compound is shifted by +5 Da due to the deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fisetin (Quantifier) | 287.0 | 241.0 | 0.05 | 30 | 25 |
| Fisetin (Qualifier) | 287.0 | 213.0 | 0.05 | 30 | 30 |
| This compound (Internal Standard) | 292.0 | 241.0 | 0.05 | 30 | 25 |
Results and Discussion
Method Validation
The analytical method was validated according to the principles of the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently ≥0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The accuracy was within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) was ≤15%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | 6.8 | 105.2 | 8.1 | 103.5 |
| Medium | 50 | 4.5 | 98.7 | 5.9 | 101.2 |
| High | 500 | 3.1 | 101.5 | 4.2 | 99.8 |
Selectivity: The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Fisetin and this compound in blank plasma samples from six different sources.
Stability: Fisetin was found to be stable in human plasma under various storage conditions, including short-term (room temperature for 4 hours), long-term (-80°C for 30 days), and after three freeze-thaw cycles.
Visualizations
Figure 1: Experimental workflow for the quantification of this compound.
Figure 2: Logical relationship of the analytical method development.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Fisetin in human plasma using this compound as an internal standard. The method offers excellent sensitivity, selectivity, accuracy, and precision, making it well-suited for high-throughput analysis in a research setting. The detailed protocol and validation data demonstrate its robustness for supporting pharmacokinetic and drug metabolism studies of Fisetin.
Application Notes and Protocols for the Quantification of Fisetin-d5 in Tissue Homogenates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. To accurately assess its pharmacokinetic and tissue distribution profiles in preclinical studies, a robust and reliable bioanalytical method is essential. Fisetin-d5, a stable isotope-labeled internal standard, is crucial for achieving high accuracy and precision in quantitative LC-MS/MS analysis by compensating for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the sample preparation of this compound in various tissue homogenates (e.g., brain, liver, kidney) prior to LC-MS/MS analysis. Three common extraction techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Experimental Protocols
Tissue Homogenization
A consistent and efficient homogenization procedure is critical for the reproducible extraction of analytes from tissue matrices.
Materials:
-
Tissue sample (e.g., brain, liver, kidney), stored at -80°C
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel) or a rotor-stator homogenizer
-
Calibrated balance
-
Homogenization tubes
Protocol:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Transfer the weighed tissue to a pre-filled homogenization tube containing a known volume of ice-cold homogenization buffer (e.g., 400 µL of PBS to achieve a 1:4 w/v ratio).
-
Add this compound internal standard solution to the tube to achieve a final concentration of 50 ng/mL.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm) or a rotor-stator homogenizer until no visible tissue fragments remain. Ensure the sample is kept on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet any remaining cellular debris.
-
The resulting supernatant is the tissue homogenate used for subsequent extraction procedures.
Sample Extraction Techniques
The choice of extraction technique depends on the desired level of sample cleanup, throughput requirements, and the specific tissue matrix.
PPT is a simple and rapid method suitable for high-throughput analysis. It involves adding an organic solvent to the tissue homogenate to precipitate proteins.
Materials:
-
Tissue homogenate
-
Precipitation solvent: Acetonitrile (ACN) or Methanol (MeOH), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Pipette 100 µL of the tissue homogenate into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of homogenate to solvent).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Application Notes and Protocols for the Use of Fisetin-d5 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant interest in the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. To accurately quantify fisetin in complex biological matrices such as plasma, serum, and tissue homogenates, a robust and reliable analytical method is essential. Isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Fisetin-d5, is crucial for correcting for matrix effects, extraction losses, and variations in instrument response, thereby ensuring the highest quality data.
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of fisetin by LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical workflow. This compound is chemically identical to fisetin but has a higher molecular weight due to the replacement of five hydrogen atoms with deuterium. As the internal standard and the analyte are chemically indistinguishable, they co-elute during chromatography and experience the same behavior during sample preparation and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.
Experimental Protocols
Materials and Reagents
-
Fisetin analytical standard (≥98% purity)
-
This compound (≥98% purity, isotopic enrichment ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Stock and Working Solutions Preparation
-
Fisetin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fisetin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Fisetin Working Solutions: Prepare a series of working solutions by serially diluting the fisetin stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting fisetin from plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of flavonoids.[1][2] These should be optimized for the specific instrument being used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fisetin | 287.1 | 241.1 (Quantifier) | 100 | Optimize |
| 153.1 (Qualifier) | 100 | Optimize | ||
| This compound | 292.1 | 246.1 (Quantifier) | 100 | Optimize |
| 155.1 (Qualifier) | 100 | Optimize |
Note: Collision energies must be optimized for the specific mass spectrometer being used to achieve maximum sensitivity.
Data Presentation: Quantitative Method Performance
The following tables summarize typical method validation parameters for the quantification of fisetin in biological matrices using LC-MS/MS. While the specific data below may be from studies using other internal standards, they provide a representative expectation for a method employing this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Mouse Plasma | 1 - 1000 | >0.995 | 1 | [3] |
| Rat Plasma | 2 - 500 | >0.997 | 2 | [4] |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Mouse Plasma | 2 | 98.5 | 5.2 | [3] |
| 50 | 102.1 | 3.8 | [3] | |
| 800 | 97.9 | 4.5 | [3] | |
| Rat Plasma | 4 | 95.8 | 6.1 | [4] |
| 100 | 101.2 | 4.3 | [4] | |
| 400 | 98.7 | 3.9 | [4] |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Mouse Plasma | 85.2 - 91.5 | 92.1 - 98.7 | [3] |
| Rat Plasma | >85 | Not Reported | [4] |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of fisetin using this compound by LC-MS/MS.
Fisetin Signaling Pathway: PI3K/Akt/mTOR
Caption: Fisetin modulates the MAPK/ERK signaling pathway.
Conclusion
The use of this compound as an internal standard in isotope dilution LC-MS/MS provides a highly accurate and precise method for the quantification of fisetin in various biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust bioanalytical method for fisetin. The detailed signaling pathway diagrams offer insights into the molecular mechanisms of fisetin's action, which can be valuable for further pharmacological studies. Proper method development and validation, including the optimization of mass spectrometric parameters, are essential for achieving reliable and reproducible results.
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fisetin-d5 in Bioavailability and Absorption Studies of Fisetin
Application Note
Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1][2] It has garnered significant interest within the scientific community for its potential therapeutic benefits, including antioxidant, anti-inflammatory, neuroprotective, and senolytic properties.[3][4][5] However, the clinical utility of fisetin is hampered by its low aqueous solubility, poor absorption, and rapid metabolism, leading to low bioavailability.[6][7][8][9]
To overcome these challenges and accurately characterize the pharmacokinetic profile of fisetin, a stable isotope-labeled internal standard is essential for bioanalytical methods. Fisetin-d5, a deuterated analog of fisetin, serves as an ideal internal standard for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Its chemical and physical properties are nearly identical to unlabeled fisetin, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. The mass difference allows for precise differentiation and quantification, correcting for any sample loss or matrix effects during analysis.
This document provides detailed protocols for utilizing this compound in preclinical pharmacokinetic studies to accurately determine the bioavailability and absorption of fisetin.
Data Presentation: Pharmacokinetic Parameters of Fisetin
The following tables summarize key pharmacokinetic data from studies investigating fisetin bioavailability. The use of a robust analytical method with an appropriate internal standard like this compound is crucial for generating such precise data.
Table 1: Pharmacokinetic Parameters of Fisetin and its Metabolite Geraldol in Mice [10]
| Administration Route | Dose (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous (i.v.) | 2 | Fisetin | - | - | 124.1 ± 13.9 | - |
| Intravenous (i.v.) | 2 | Geraldol | - | - | 227.1 ± 20.3 | - |
| Oral (p.o.) | 100 | Fisetin | 27.6 ± 7.9 | 0.25 | 38.7 ± 11.2 | 7.8 |
| Oral (p.o.) | 100 | Geraldol | 104.9 ± 30.2 | 0.25 | 216.2 ± 59.9 | - |
| Oral (p.o.) | 200 | Fisetin | 203.4 ± 61.3 | 0.25 | 197.3 ± 45.1 | 31.7 |
| Oral (p.o.) | 200 | Geraldol | 337.5 ± 75.8 | 0.5 | 619.1 ± 141.2 | - |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Comparative Human Pharmacokinetics of Unformulated vs. Formulated Fisetin (1000 mg dose) [11]
| Formulation | Fisetin Content (mg) | Cmax (ng/mL) | Tmax (h) | AUC0–12h (ng·h/mL) | Relative Bioavailability Increase |
| Unformulated Fisetin (UF) | 982 | 9.97 | 1.0 | 12.67 | - |
| Hybrid-FENUMAT™ (FF-20) | 192 | 238.2 | 2.0 | 341.4 | 26.9-fold |
This study highlights how formulation can dramatically improve fisetin's poor bioavailability in humans.[11]
Visualizations
Fisetin Metabolism Pathway
Caption: Major metabolic pathways of fisetin in vivo.[10][12][13]
Experimental Workflow for Fisetin Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of fisetin.
Experimental Protocols
Protocol for Oral Fisetin Administration in a Mouse Model
This protocol is based on methodologies commonly employed in preclinical fisetin studies.[10][14][15]
Materials:
-
Fisetin powder
-
Vehicle solution (e.g., 10% Ethanol, 30% PEG400, 60% Phosal 50 PG)[14]
-
Male C57BL/6 or ICR mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.
-
Fasting: Fast mice for 4-6 hours prior to dosing to ensure consistent gastric emptying, but allow free access to water.
-
Dosing Solution Preparation:
-
Calculate the required amount of fisetin based on the desired dose (e.g., 100 mg/kg) and the number of animals.
-
Weigh the fisetin powder accurately.
-
Prepare the vehicle solution.
-
Suspend the fisetin powder in the vehicle. Vortex vigorously and sonicate to achieve a homogenous suspension. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of dosing solution to administer (typically 5-10 mL/kg).
-
Gently restrain the mouse and administer the fisetin suspension via oral gavage. Ensure the needle tip enters the esophagus and not the trachea.
-
-
Post-Dosing: Return the mouse to its cage and provide access to food 2 hours post-dosing. Monitor the animal for any signs of distress.
Protocol for Plasma Sample Preparation and LC-MS/MS Analysis
This protocol outlines the quantification of fisetin in plasma using this compound as an internal standard, adapted from published methods.[10]
Materials:
-
Collected plasma samples (stored at -80°C)
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC or MS grade
-
Methanol (MeOH), HPLC or MS grade
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
HPLC vials
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking:
-
Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.
-
Add a small, precise volume (e.g., 5 µL) of the this compound internal standard solution to each plasma sample.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant (containing fisetin and this compound) to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[16]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Detection: Use Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-).
-
Fisetin Transition: m/z 285.1 → 135.1 (example)
-
This compound Transition: m/z 290.1 → 137.1 (example)
-
-
Quantification: Generate a calibration curve using standards of known fisetin concentration with a fixed concentration of this compound. Determine the concentration of fisetin in unknown samples by comparing the peak area ratio of fisetin to this compound against the calibration curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Method for Analysis of Fisetin | SIELC Technologies [sielc.com]
- 3. medkoo.com [medkoo.com]
- 4. An Example of High Dose Fisetin Exhibiting Senolytic Effects in Mice – Fight Aging! [fightaging.org]
- 5. What is Fisetin? Benefits, Dosage, and Risks [vitality-pro.com]
- 6. Fisetin-In Search of Better Bioavailability-From Macro to Nano Modifications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review | Semantic Scholar [semanticscholar.org]
- 8. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced bioavailability and pharmacokinetics of a novel hybrid-hydrogel formulation of fisetin orally administered in healthy individuals: a randomised double-blinded comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fisetin enhances behavioral performances and attenuates reactive gliosis and inflammation during aluminum chloride-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Fisetin-d5 in Cell Culture Experiments
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions.[1][2] It has garnered significant interest within the scientific community for its wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4] Notably, fisetin has been identified as a potent senotherapeutic agent, capable of selectively eliminating senescent cells, which are implicated in aging and age-related diseases.[2][5]
Fisetin-d5 is a deuterated form of fisetin, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for the quantification of fisetin in biological samples using mass spectrometry (MS)-based techniques, such as liquid chromatography-mass spectrometry (LC-MS).[6] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
These application notes provide detailed protocols for the use of fisetin in cell culture experiments to study its biological effects, and describe the specific application of this compound as an internal standard for analytical procedures.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of fisetin in various cancer cell lines and the effective concentrations used to elicit specific biological responses.
Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Adenocarcinoma | 48 | 58[7] |
| A549-CR | Cisplatin-Resistant Lung Adenocarcinoma | 48 | 320.42[8] |
| HeLa | Cervical Cancer | 48 | 36 ± 0.5[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 68[7] |
| A431 | Squamous Carcinoma | 48 | 50[7] |
| K562 | Chronic Myeloid Leukemia | 48 | 163[1] |
| HL-60 | Promyelocytic Leukemia | 48 | 82[1] |
| T98G | Glioblastoma | Not Specified | 75[1] |
| LNCaP | Prostate Cancer | 48 | Not specified, but significant apoptosis at 10-60 µM[9] |
| SGC7901 | Gastric Cancer | 48 | Apoptosis observed at 5-15 µM[10] |
Table 2: Effective Concentrations of Fisetin for Various Biological Effects
| Biological Effect | Cell Line | Concentration (µM) | Incubation Time (hours) |
| Induction of Apoptosis | LNCaP | 10 - 60 | 48 |
| G2/M Cell Cycle Arrest | HeLa | 20 - 50 | 48 |
| Senolytic Activity | Senescent HUVECs | 1 | 48 |
| Senolytic Activity | Senescent IMR90 | 1 - 15 | 48 |
| Inhibition of PI3K/Akt/mTOR | Various | Not specified | Not specified |
| Activation of ERK | Various | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of Fisetin Stock Solution
This protocol describes the preparation of a concentrated stock solution of fisetin, which can be further diluted to the desired working concentration in cell culture medium.
Materials:
-
Fisetin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Fisetin is soluble in DMSO at approximately 30 mg/mL.[11] To prepare a 100 mM stock solution (M.W. 286.24 g/mol )[12], weigh out 28.62 mg of fisetin powder and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the fisetin is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[13] For short-term storage (up to one month), -20°C is sufficient.[13]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with fisetin.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
Fisetin stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
The next day, prepare the desired working concentrations of fisetin by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare a 50 µM working solution from a 100 mM stock, dilute the stock 1:2000 in the medium.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of fisetin to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest fisetin concentration) in your experimental setup.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
After the incubation period, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays, or protein/RNA extraction.
Protocol 3: Senolytic Activity Assay
This protocol is designed to assess the senolytic activity of fisetin on senescent cells.
Materials:
-
Senescent and non-senescent (control) cells
-
Fisetin stock solution
-
Cell culture medium
-
Senescence-Associated β-Galactosidase (SA-β-Gal) staining kit
Procedure:
-
Induce senescence in the desired cell line. This can be achieved through various methods, such as replicative exhaustion (passaging cells until they stop dividing) or by treating with a DNA-damaging agent like etoposide (e.g., 20 µM for 24 hours for IMR90 cells).[5]
-
Seed both senescent and non-senescent cells in parallel.
-
Treat the cells with a range of fisetin concentrations (e.g., 1-20 µM) for 48 hours.[5][14]
-
After treatment, assess cell viability in both senescent and non-senescent populations to determine the selective toxicity of fisetin.
-
To confirm the reduction in senescent cell burden, perform SA-β-Gal staining according to the manufacturer's instructions. A decrease in the number of blue-stained (senescent) cells in the fisetin-treated group compared to the vehicle control indicates senolytic activity.[5]
Protocol 4: Application of this compound as an Internal Standard for LC-MS Analysis
This protocol outlines the conceptual use of this compound for the quantification of fisetin in cell lysates.
Workflow:
-
Cell Treatment: Treat cells with unlabeled fisetin as described in Protocol 2.
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Internal Standard Spiking:
-
To a known volume of cell lysate, add a precise amount of this compound stock solution of a known concentration. The concentration of the internal standard should be within the linear range of the LC-MS method.
-
-
Extraction:
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the lysate.
-
-
LC-MS Analysis:
-
Analyze the extracted sample using a validated LC-MS method. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both fisetin and this compound.
-
-
Quantification:
-
The concentration of fisetin in the original sample is determined by calculating the ratio of the peak area of fisetin to the peak area of the known amount of this compound. This ratio is then compared to a standard curve generated with known concentrations of fisetin and this compound.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Fisetin
Fisetin has been shown to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[15] Key pathways include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.
Caption: Key signaling pathways modulated by Fisetin.
Experimental Workflow for Fisetin Treatment in Cell Culture
The following diagram illustrates a typical workflow for a cell culture experiment involving fisetin treatment.
Caption: General workflow for Fisetin cell culture experiments.
References
- 1. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceblog.com [scienceblog.com]
- 3. Fisetin, a phytopolyphenol, targets apoptotic and necroptotic cell death in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the underlying mechanisms of fisetin in the treatment of hepatic insulin resistance via network pharmacology and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fisetin, a dietary bioflavonoid, reverses acquired Cisplatin-resistance of lung adenocarcinoma cells through MAPK/Survivin/Caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin, a novel dietary flavonoid, causes apoptosis and cell cycle arrest in human prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fisetin inhibits the proliferation of gastric cancer cells and induces apoptosis through suppression of ERK 1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Fisetin | Antioxidants | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Natural Flavonoid Fisetin Inhibits Cellular Proliferation of Hepatic, Colorectal, and Pancreatic Cancer Cells through Modulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fisetin-d5 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Fisetin-d5 for use as an internal standard in quantitative analyses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization and use of this compound as an internal standard.
1. Issue: Poor Linearity of the Calibration Curve
-
Question: My calibration curve for Fisetin is non-linear when using this compound as an internal standard. What are the potential causes and solutions?
-
Answer: Non-linear calibration curves can stem from several factors. A common issue is an inappropriate concentration of the internal standard (IS). If the this compound concentration is too high, it can lead to detector saturation. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio, especially at the lower end of the calibration curve.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate IS Concentration | Prepare a fresh dilution series of this compound and analyze them to ensure the response is within the linear range of the detector. A general guideline is to use a concentration that is in the middle of the calibration curve range for the analyte. |
| Cross-Contamination | Ensure that the this compound stock solution is not contaminated with unlabeled Fisetin. This can be checked by analyzing a sample containing only the internal standard. |
| Analyte Saturation | If the upper end of the calibration curve is flattening, it may indicate that the analyte concentration is too high and saturating the detector. Extend the calibration range with lower concentration points or dilute the samples. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the internal standard. Ensure that the chromatographic method provides adequate separation. If matrix effects are suspected, a standard addition method may be necessary to confirm. |
2. Issue: High Variability in Analyte/Internal Standard Peak Area Ratios
-
Question: I am observing significant variability in the peak area ratios of Fisetin to this compound across replicate injections. What could be causing this imprecision?
-
Answer: High variability in peak area ratios is often indicative of inconsistent sample preparation or issues with the analytical instrumentation. Since the internal standard is added to correct for such variations, its inconsistent performance suggests a problem that needs to be addressed.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure that the same, calibrated pipette is used to add the this compound solution to all samples, standards, and quality controls. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in subsequent steps.[2] |
| Sample Instability | Fisetin and this compound may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare fresh samples and store them appropriately. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks can lead to inconsistent integration and, consequently, variable peak areas. Optimize the mobile phase, gradient, and column temperature to achieve symmetrical and sharp peaks. |
| Injector Carryover | Residual analyte or internal standard from a previous injection can carry over into the next, leading to inaccurate results. Implement a robust needle wash protocol between injections. |
3. Issue: Deuterium Exchange
-
Question: I suspect that the deuterium atoms on my this compound are exchanging with protons from the solvent. How can I confirm this and what can I do to prevent it?
-
Answer: Deuterium exchange can be a significant issue with deuterated internal standards, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal. This can occur if the deuterium labels are on exchangeable positions, such as hydroxyl groups, and are exposed to protic solvents, especially under acidic or basic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Labile Deuterium Positions | This compound has deuterium atoms on the aromatic rings, which are generally stable. However, if the labeling includes hydroxyl groups, exchange is more likely. Confirm the labeling positions from the manufacturer's certificate of analysis. |
| Solvent Composition | Avoid prolonged exposure to strongly acidic or basic mobile phases or sample diluents. If possible, work with a pH range closer to neutral. |
| Confirmation of Exchange | To confirm deuterium exchange, incubate the this compound in the mobile phase or sample matrix for varying periods and monitor the mass spectrum for a decrease in the m/z of this compound and a corresponding increase in the m/z of partially deuterated or unlabeled Fisetin. |
| Alternative Internal Standard | If deuterium exchange cannot be mitigated, consider using a ¹³C-labeled internal standard for Fisetin, as carbon isotopes are not susceptible to exchange. |
Frequently Asked Questions (FAQs)
1. What is the ideal concentration for this compound as an internal standard?
There is no single "ideal" concentration, as it depends on the specific assay, sample matrix, and instrument sensitivity. A common practice is to use a concentration that provides a signal intensity in the mid-range of the calibration curve for Fisetin. This ensures a robust signal that is well above the limit of quantification but not so high as to cause detector saturation.
2. How should I prepare and store my this compound stock and working solutions?
-
Stock Solution: Prepare a stock solution of this compound in a solvent in which it is highly soluble and stable, such as DMSO or DMF.[3][4] Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the mobile phase or a solvent compatible with the initial chromatographic conditions. It is recommended to prepare fresh working solutions daily to ensure accuracy.
3. Can I use a single this compound concentration for different sample matrices (e.g., plasma, urine, tissue homogenate)?
It is crucial to validate the performance of the internal standard in each different matrix. Matrix effects can vary significantly between different biological samples, potentially affecting the ionization efficiency of Fisetin and this compound differently. You may need to adjust the this compound concentration or modify the sample preparation procedure for each matrix to ensure accurate quantification.
4. What are the key parameters to evaluate during the optimization of this compound concentration?
The primary goal is to find a concentration that yields a consistent and reproducible analyte/internal standard peak area ratio across the entire calibration range. Key parameters to assess include:
-
Linearity: The response ratio should be linear with the analyte concentration (R² > 0.99).
-
Precision: The coefficient of variation (%CV) of the response ratio for replicate injections should be low (typically <15%).
-
Accuracy: The calculated concentrations of quality control samples should be within a predefined range of their nominal values (e.g., ±15%).
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the most suitable concentration of this compound for a quantitative LC-MS/MS assay.
-
Prepare a Fisetin Calibration Curve: Prepare a series of calibration standards of Fisetin in the desired concentration range (e.g., 1-1000 ng/mL) in the sample matrix.
-
Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Spike Samples: Spike a fixed volume of each this compound working solution into aliquots of each calibration standard and quality control (QC) samples.
-
Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
For each this compound concentration, plot the peak area ratio (Fisetin/Fisetin-d5) against the Fisetin concentration to generate a calibration curve.
-
Evaluate the linearity (R²) of each curve.
-
Calculate the precision (%CV) and accuracy (%bias) for the QC samples at each this compound concentration.
-
-
Selection of Optimal Concentration: Choose the this compound concentration that provides the best linearity, precision, and accuracy across the desired calibration range.
Illustrative Data for Optimal Concentration Selection:
| This compound Conc. | Calibration Curve R² | Low QC %CV | Low QC %Accuracy | High QC %CV | High QC %Accuracy |
| 10 ng/mL | 0.991 | 12.5% | 88.2% | 10.1% | 91.5% |
| 50 ng/mL | 0.998 | 4.2% | 98.7% | 3.8% | 101.2% |
| 100 ng/mL | 0.999 | 3.5% | 102.1% | 2.9% | 99.8% |
| 500 ng/mL | 0.985 | 8.9% | 110.5% | 7.5% | 108.9% |
In this example, 100 ng/mL would be selected as the optimal concentration.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
References
How to resolve poor peak shape for Fisetin-d5 in HPLC
Welcome to our dedicated support center for resolving common issues encountered during the HPLC analysis of Fisetin-d5. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape for this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. The most common causes include:
-
Secondary Interactions: this compound, like its non-deuterated counterpart, possesses multiple hydroxyl groups that can engage in secondary interactions with active sites (residual silanols) on the silica-based stationary phase of the column. This is a primary cause of peak tailing.[1][2][3][4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound's hydroxyl groups, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1][5]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak fronting or tailing.[6]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and poor peak shapes. This can be caused by harsh mobile phases or contaminated samples.[7]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Deuterium Isotope Effect: While generally minimal, the presence of deuterium can sometimes lead to slight differences in retention time and potentially affect peak shape compared to the non-deuterated analog. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8][9]
Q2: How does the deuterium labeling in this compound affect its chromatographic behavior compared to Fisetin?
The five deuterium atoms in this compound can introduce a subtle "deuterium isotope effect" on its chromatographic behavior. In RPLC, deuterated compounds typically exhibit slightly weaker interactions with the stationary phase compared to their protiated (non-deuterated) analogs.[8] This can result in:
-
Slightly Shorter Retention Times: this compound may elute slightly earlier than Fisetin under the same chromatographic conditions. The magnitude of this shift depends on the number and position of the deuterium atoms, as well as the specific chromatographic conditions.[8][9]
-
Potential for Co-elution Issues: If analyzing Fisetin and this compound simultaneously (e.g., as an internal standard), this retention time difference needs to be considered to ensure adequate resolution.
-
Minimal Impact on Peak Shape: In most cases, the deuterium isotope effect on peak shape itself is negligible. The primary factors influencing peak shape for this compound will be the same as for Fisetin.
Q3: What type of HPLC column is best suited for the analysis of this compound?
For reversed-phase HPLC analysis of this compound, a C18 column is the most common and generally suitable choice. To minimize peak tailing caused by silanol interactions, consider the following:
-
End-capped C18 Columns: These columns have the residual silanol groups on the silica surface chemically deactivated ("capped"), reducing the potential for secondary interactions with the hydroxyl groups of this compound.
-
High-Purity Silica Columns: Modern columns packed with high-purity silica have a lower concentration of metal impurities, which can also contribute to peak tailing.
-
Columns with Alternative Stationary Phases: If peak tailing persists on a standard C18 column, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, could provide alternative selectivity and improved peak shape.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is the most common peak shape issue for flavonoid compounds like this compound. Follow these steps to diagnose and resolve it:
Experimental Protocol: Systematic Approach to Eliminating Peak Tailing
-
Initial Assessment:
-
Calculate the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 indicates significant tailing.
-
Observe if all peaks in the chromatogram are tailing or only the this compound peak. If all peaks are tailing, it might indicate a problem with the column inlet frit or the packing bed.
-
-
Mobile Phase Optimization:
-
Adjust pH: The hydroxyl groups on this compound can interact with silanol groups on the column packing. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and reducing peak tailing.[7]
-
Increase Buffer Strength: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
-
-
Column and Hardware Considerations:
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might cause active sites and lead to tailing.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and have minimal length and internal diameter to reduce extra-column band broadening, which can contribute to peak tailing.[6]
-
Column Flushing: If the column is suspected to be contaminated, flush it with a strong solvent (e.g., isopropanol, followed by hexane, then back to your mobile phase conditions).
-
-
Sample and Injection Optimization:
-
Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves with a more dilute sample, this was likely the cause.[6]
-
Match Sample Solvent: Dissolve the this compound standard or sample in the initial mobile phase composition to avoid solvent mismatch effects.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Guide 2: Addressing Peak Fronting and Splitting
While less common than tailing for flavonoids, peak fronting and splitting can also occur.
Experimental Protocol: Diagnosing and Correcting Peak Fronting and Splitting
-
Investigate Peak Fronting:
-
Reduce Sample Concentration/Volume: This is the most common cause of peak fronting. Systematically reduce the amount of this compound injected onto the column and observe if the peak shape becomes more symmetrical.
-
Check Sample Solubility: Ensure that this compound is fully dissolved in the injection solvent. Poor solubility can lead to band broadening and fronting.
-
Column Collapse: In rare cases, a sudden shock to the column (e.g., a pressure spike) can cause the packed bed to collapse, leading to peak fronting. This usually requires column replacement.
-
-
Troubleshoot Peak Splitting:
-
Check for Column Contamination/Blockage: A partially blocked column inlet frit can cause the sample band to split before it enters the column. Try back-flushing the column or replacing the frit.
-
Ensure Proper Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.
-
Mobile Phase Inhomogeneity: Ensure the mobile phase components are well-mixed, especially if preparing it online.
-
Co-elution: A split peak may actually be two co-eluting compounds. Consider adjusting the mobile phase composition or gradient to improve resolution. For this compound, this is unlikely unless there is an impurity.
-
Logical Relationship for Peak Shape Problems
Caption: Relationship between causes and peak shape problems.
Data Presentation
The following table summarizes typical starting parameters for this compound analysis and suggested modifications for troubleshooting poor peak shape.
| Parameter | Recommended Starting Condition | Troubleshooting Modification for Tailing | Troubleshooting Modification for Fronting |
| Column | C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particles | Use a new, high-quality end-capped column. | Ensure column is not voided or collapsed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Increase acid concentration slightly (e.g., to 0.2%) or switch to phosphoric acid. | N/A |
| Mobile Phase B | Acetonitrile or Methanol | N/A | N/A |
| Gradient | 20-80% B over 10 minutes | Slower gradient to ensure separation from any impurities. | N/A |
| Flow Rate | 0.2-0.8 mL/min (depending on column ID) | N/A | N/A |
| Column Temp. | 30-40 °C | Increase temperature to improve mass transfer and reduce viscosity. | N/A |
| Injection Vol. | 1-5 µL | Decrease injection volume. | Decrease injection volume significantly. |
| Sample Conc. | 1-10 µg/mL | Decrease sample concentration. | Decrease sample concentration significantly. |
| Sample Solvent | Initial mobile phase composition | Ensure sample solvent is weaker than or matches the mobile phase. | Ensure complete solubility in sample solvent. |
This technical support guide provides a comprehensive framework for addressing poor peak shape in the HPLC analysis of this compound. By systematically evaluating the potential causes and implementing the suggested solutions, researchers can significantly improve the quality and reliability of their chromatographic data.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. mastelf.com [mastelf.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Fisetin-d5 in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Fisetin-d5 in complex biological samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., proteins, lipids, salts) reduce the ionization efficiency of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1] Even though this compound is a stable isotope-labeled internal standard designed to mimic the behavior of Fisetin, significant ion suppression can still affect the reliability of the results if the suppression is not consistent between the analyte and the internal standard.[3]
Q2: How can I determine if my this compound signal is being suppressed?
A2: Two common methods to assess ion suppression are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected onto the LC column. A dip in the baseline signal at the retention time of Fisetin indicates the presence of co-eluting matrix components that cause ion suppression.
-
Post-Extraction Spike: The response of this compound in a clean solvent is compared to its response when spiked into an extracted blank matrix. A lower response in the matrix extract indicates ion suppression. The Matrix Factor (MF) can be calculated as:
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF value less than 1 indicates ion suppression.[1]
-
Q3: Will using this compound as an internal standard automatically correct for all ion suppression?
A3: Ideally, a stable isotope-labeled internal standard like this compound will co-elute with the analyte (Fisetin) and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[3] However, this is not always the case. Differences in the physicochemical properties due to deuterium labeling (the "deuterium isotope effect") can sometimes lead to slight chromatographic separation of Fisetin and this compound.[4][5] If the two compounds do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results. Therefore, it is crucial to validate the method and assess the matrix effect for both the analyte and the internal standard.
Q4: What are the primary sample preparation techniques to minimize ion suppression for this compound?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering Fisetin and this compound. The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[6][7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[8]
Q5: Which sample preparation method is the best for my this compound analysis?
A5: The choice of method depends on the complexity of the matrix, the required sensitivity, and throughput.
-
Protein precipitation is fast and simple but may be less clean, potentially leaving behind phospholipids and other interfering substances.[9]
-
LLE can provide cleaner extracts than PPT.
-
SPE is generally the most effective at removing interferences and can also be used to concentrate the sample, but it is more time-consuming and costly.[8]
It is recommended to evaluate different methods during method development to determine the one that provides the best balance of recovery and ion suppression minimization for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in complex biological samples.
Problem 1: Low or inconsistent this compound signal.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more matrix interferences.[8] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the ion-suppressing region. Adjust the mobile phase composition or try a different column chemistry.[10] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor Recovery of this compound | 1. Re-evaluate Extraction Protocol: Ensure the pH of the sample and extraction solvents are optimal for Fisetin's chemical properties. 2. Check Solvent Selection: For LLE, test different organic solvents. For SPE, ensure the correct sorbent and elution solvent are being used. |
| Instrumental Issues | 1. Clean the Ion Source: Matrix components can contaminate the mass spectrometer's ion source, leading to reduced sensitivity. 2. Check for Leaks and Blockages: Ensure there are no leaks in the LC system or blockages in the tubing or column. |
Problem 2: Poor accuracy and precision in quantitative results.
| Possible Cause | Suggested Solution |
| Differential Ion Suppression between Fisetin and this compound | 1. Chromatographic Co-elution: Verify that Fisetin and this compound are co-eluting. Due to the deuterium isotope effect, this compound may have a slightly shorter retention time.[4][5] Adjusting the chromatography to ensure co-elution is critical. 2. Matrix Effect Assessment: Quantify the matrix effect for both Fisetin and this compound across multiple lots of the biological matrix to ensure the internal standard is tracking the analyte's behavior.[1] |
| Inconsistent Sample Preparation | 1. Standardize Protocols: Ensure consistent timing, volumes, and mixing during the sample preparation process. 2. Automate if Possible: Automation can reduce variability in sample preparation. |
| Calibration Issues | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes representative recovery and matrix effect data for different sample preparation techniques. Note: The following data is illustrative and may not be directly representative of this compound, as direct comparative studies for this specific molecule are limited. Researchers should perform their own validation experiments.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (Acetonitrile) | 85 - 100 | 60 - 85 | Fast, simple, low cost | Less clean, potential for significant ion suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 95 | 80 - 95 | Cleaner than PPT, good recovery for moderately polar compounds | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (C18) | 90 - 105 | 95 - 105 | High recovery, very clean extracts, can concentrate sample | More complex, time-consuming, and expensive |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M acetic acid and vortex briefly.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase, vortex, and inject.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of biological sample, add 20 µL of this compound internal standard and 880 µL of 2% formic acid in water. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Fisetin and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.
Visualizations
Caption: Workflow for sample preparation and analysis of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Fisetin-d5 instability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Fisetin-d5 in various solvents. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a deuterated form of Fisetin, a naturally occurring flavonoid. It is commonly used as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Like many flavonoids, this compound is susceptible to degradation under certain conditions, which can compromise the accuracy and reproducibility of experimental results. Factors influencing its stability include the choice of solvent, pH, temperature, and exposure to light.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: In its solid form, this compound is stable for at least four years when stored at -20°C.[6] Once dissolved in a solvent, the stability can decrease significantly. It is recommended to prepare stock solutions fresh. If short-term storage of a stock solution is necessary, it should be stored in tightly sealed vials at -20°C or -80°C, protected from light, and used within a month, or up to 6 months if stored at -80°C.[2] Aqueous solutions are particularly unstable and are not recommended for storage for more than one day.[6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The approximate solubilities are as follows:
Q4: How do pH and temperature affect the stability of Fisetin solutions?
A4: Studies on unlabeled fisetin, which is expected to have similar stability to this compound, show that both pH and temperature significantly impact its degradation. Stability is greater in acidic to neutral conditions and decreases as the pH becomes more alkaline.[4][5][7] Higher temperatures accelerate the degradation process.[4][5][7][8]
Troubleshooting Guide: this compound Instability
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas in LC-MS) | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quick quality control check (e.g., run a single standard) to ensure its integrity. Minimize the time the solution is at room temperature. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in DMSO or ethanol and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For maximum solubility in aqueous buffers, it is advised to first dissolve fisetin in DMSO.[6] |
| Rapid loss of compound in cell culture media | Instability in the physiological pH and temperature of the cell culture environment. | Minimize the incubation time as much as possible. Consider using a more stable formulation, such as a nanoemulsion, if longer incubation times are necessary.[9] |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidative degradation of the flavonoid structure. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.[6] Store solutions in amber vials or protect them from light to prevent photo-oxidation. |
Quantitative Data on Fisetin Stability
The following tables summarize the degradation kinetics of unlabeled Fisetin in solution under various conditions. This data can serve as a valuable reference for understanding the stability of this compound.
Table 1: Effect of pH on Fisetin Degradation Rate at 37°C
| pH | Degradation Rate Constant (k) (h⁻¹) |
| 6.0 | 0.0083 |
| 6.5 | 0.0195 |
| 6.8 | 0.0358 |
| 7.0 | 0.0541 |
| 7.5 | 0.2020 |
| (Data sourced from a spectroscopic study on unlabeled Fisetin)[4][5] |
Table 2: Effect of Temperature on Fisetin Degradation Rate at pH 6.8
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) |
| 37 | 0.0358 |
| 50 | 0.1240 |
| 65 | 0.4900 |
| (Data sourced from a spectroscopic study on unlabeled Fisetin)[4][5][8] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using HPLC-UV.
1. Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Sample Preparation for Time-Point Analysis:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Prepare a "time zero" (T=0) sample by immediately diluting an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical method for flavonoids might involve a C18 column and a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[10]
-
Set the UV detector to the maximum absorbance wavelength for Fisetin (around 364 nm).[6]
-
Inject the T=0 sample to obtain the initial peak area.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), retrieve a vial stored under the test conditions.
-
Prepare a sample for injection in the same manner as the T=0 sample.
-
Inject the sample and record the peak area.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
Signaling Pathways
Fisetin is known to modulate several key signaling pathways involved in cellular processes like growth, proliferation, and inflammation. Understanding these pathways can be crucial for interpreting experimental results.
Caption: Fisetin inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Fisetin modulates the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS 2909407-29-8 | Cayman Chemical | Biomol.de [biomol.com]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Nanoemulsion formulation of fisetin improves bioavailability and antitumour activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Fisetin-d5 during sample extraction
Welcome to the technical support center for improving the recovery of Fisetin-d5 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experimental workflow.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the recovery of my this compound internal standard consistently low?
Answer: Low recovery of this compound can stem from several factors throughout the extraction process. Here are the most common culprits and how to address them:
-
Suboptimal Extraction Method: The chosen extraction technique may not be suitable for this compound in your specific sample matrix.
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery due to co-precipitation of the analyte with proteins. Ensure you are using an appropriate solvent-to-plasma ratio (typically 3:1 or greater) of a cold organic solvent like acetonitrile or methanol.[1][2][3]
-
Liquid-Liquid Extraction (LLE): Inefficient partitioning between the aqueous and organic phases can lead to poor recovery. The choice of extraction solvent is critical. Solvents like ethyl acetate are commonly used for flavonoids.[4] Optimization of pH and extraction volume may be necessary.
-
Solid-Phase Extraction (SPE): This technique generally offers the highest recovery and cleanest extracts but requires careful optimization. Issues can arise from incorrect sorbent selection, inadequate conditioning, or improper elution solvents. For flavonoids like fisetin, reversed-phase (e.g., C8 or C18) or polymeric sorbents are often effective.[5]
-
-
Inappropriate Solvent Selection: The polarity and pH of your solvents play a crucial role in this compound recovery.
-
Solvent Polarity: Fisetin is soluble in polar organic solvents.[6][7] For PPT, acetonitrile is often more effective at precipitating proteins than methanol, which can lead to better recovery of the analyte in the supernatant.[2][3] In LLE, the organic solvent must be immiscible with the aqueous sample and have a high affinity for this compound.
-
pH: The pH of the sample and extraction solvents can significantly impact the ionization state of fisetin, affecting its solubility and interaction with SPE sorbents. For flavonoids, acidic conditions (pH 2.5-3.5) often improve recovery.[5]
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound during LC-MS analysis, leading to ion suppression or enhancement and inaccurate quantification.
-
Mitigation: A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus correcting for this variability.[8] However, significant differences in the matrix composition between samples can still pose a challenge. Proper sample clean-up through SPE is the most effective way to minimize matrix effects.
-
-
Degradation of this compound: Fisetin can be susceptible to degradation under certain conditions.
-
Temperature: Elevated temperatures during sample processing or storage can lead to degradation. It is advisable to keep samples on ice or at 4°C during extraction and store them at -80°C for long-term stability.
-
pH: Flavonoids can be unstable at alkaline pH. Maintaining a neutral or slightly acidic pH during extraction is recommended.
-
Question: My this compound recovery is inconsistent between samples. What could be the cause?
Answer: Inconsistent recovery often points to variability in the sample preparation process or differences in the sample matrix itself.
-
Inconsistent Pipetting and Handling: Ensure accurate and consistent pipetting of the sample, internal standard, and extraction solvents. Minor variations can lead to significant differences in recovery, especially with small volumes.
-
Variable Matrix Effects: As mentioned above, the composition of biological matrices can vary between individuals or sample lots. This can lead to differential matrix effects and inconsistent recovery. Using a stable isotope-labeled internal standard like this compound is the best way to compensate for this.[8]
-
Incomplete Protein Precipitation: If using PPT, ensure thorough vortexing and adequate centrifugation time and speed to achieve complete protein removal. Incomplete precipitation can lead to a variable amount of this compound being trapped in the protein pellet.
Frequently Asked Questions (FAQs)
Q1: What is the ideal extraction method for this compound from plasma?
A1: The ideal method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
-
Solid-Phase Extraction (SPE) is generally considered the gold standard for bioanalysis as it provides the highest recovery and cleanest extracts, minimizing matrix effects.[5]
-
Liquid-Liquid Extraction (LLE) can also yield good recovery and is a viable alternative to SPE.
-
Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput screening, but it may offer lower and more variable recovery compared to LLE and SPE.[9]
Q2: Which solvent is better for protein precipitation of this compound from plasma: acetonitrile or methanol?
A2: Acetonitrile is generally preferred for protein precipitation in plasma samples. It is a stronger organic solvent than methanol and tends to precipitate proteins more effectively, resulting in a cleaner supernatant and potentially higher recovery of the analyte.[2][3]
Q3: How does pH affect the recovery of this compound?
A3: The pH of the extraction environment can significantly influence the recovery of flavonoids like fisetin. Acidifying the sample (e.g., to pH 2.5-3.5) can increase the recovery by ensuring the molecule is in a less polar, non-ionized state, which can improve its partitioning into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent.[5]
Q4: Can I use the same extraction protocol for this compound in different biological matrices (e.g., plasma, urine, tissue homogenate)?
A4: While the general principles remain the same, the protocol will likely require optimization for different matrices. The type and concentration of endogenous components that can cause matrix effects vary significantly between plasma, urine, and tissue homogenates. Therefore, it is crucial to validate the extraction method for each matrix to ensure accurate and reliable results.
Q5: My deuterated internal standard (this compound) and the non-deuterated analyte (Fisetin) are separating chromatographically. Is this a problem?
A5: A slight chromatographic separation between a deuterated internal standard and the analyte can sometimes occur due to the deuterium isotope effect. While minor separation is often acceptable, complete co-elution is ideal to ensure that both compounds experience the exact same matrix effects during ionization. If significant separation is observed, it may be necessary to adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve co-elution.
Data Presentation: Expected Recovery of this compound
The following tables provide an estimation of this compound recovery from human plasma based on typical results for flavonoids and deuterated internal standards. Actual recovery rates may vary depending on the specific experimental conditions and the laboratory.
Table 1: Comparison of Extraction Methods for this compound Recovery from Plasma
| Extraction Method | Typical Recovery Range (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 75 - 90 | Fast, simple, high-throughput | Lower recovery, higher matrix effects |
| Liquid-Liquid Extraction (LLE) | 85 - 95 | Good recovery, moderate clean-up | More labor-intensive than PPT, uses larger solvent volumes |
| Solid-Phase Extraction (SPE) | > 95 | High recovery, excellent clean-up, minimal matrix effects | More complex, requires method development, higher cost per sample |
Table 2: Influence of Solvent and pH on this compound Recovery (LLE)
| Extraction Solvent | Sample pH | Expected Recovery (%) | Notes |
| Ethyl Acetate | 3.0 | 90 - 98 | Acidic pH enhances partitioning into the organic phase. |
| Ethyl Acetate | 7.0 | 80 - 90 | Recovery may be slightly lower at neutral pH. |
| Methyl tert-butyl ether (MTBE) | 3.0 | 88 - 96 | Another effective solvent for flavonoid extraction. |
| Dichloromethane | 3.0 | 70 - 85 | Less polar than ethyl acetate, may result in lower recovery. |
Experimental Protocols
Here are detailed methodologies for three common extraction techniques for this compound from human plasma.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for extracting this compound and is suitable for high-throughput applications.
Materials:
-
Human plasma sample
-
This compound internal standard solution (in methanol or acetonitrile)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
-
Pipettes and appropriate tips
-
LC-MS vials
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to the plasma and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an LC-MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a good balance between recovery and sample cleanliness.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Formic acid (for pH adjustment)
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Pipettes and appropriate tips
-
LC-MS vials
Procedure:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 10 µL of the this compound internal standard solution.
-
Acidify the plasma to approximately pH 3 by adding 10 µL of 1% formic acid.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the highest recovery and cleanest extract, making it ideal for sensitive and robust quantitative analysis.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Reversed-phase SPE cartridges (e.g., C8 or C18, 100 mg)
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
SPE manifold (vacuum or positive pressure)
-
Centrifuge or nitrogen evaporator
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 10 µL of this compound internal standard.
-
Add 500 µL of 0.1% formic acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of 0.1% formic acid in water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of 0.1% formic acid in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound extraction using Protein Precipitation (PPT).
Caption: Workflow for this compound extraction using Liquid-Liquid Extraction (LLE).
Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).
Caption: Key factors that influence the recovery of this compound during sample extraction.
References
- 1. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Transitions for Fisetin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for Fisetin-d5, aiming for enhanced sensitivity and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion ([M+H]⁺) m/z for this compound?
A1: The molecular weight of this compound (C₁₅H₅D₅O₆) is approximately 291.27 g/mol . Therefore, the expected protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 292.29 . It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer and observing the full scan mass spectrum.
Q2: What are the expected product ions for this compound?
A2: The fragmentation of this compound is expected to be analogous to that of unlabeled Fisetin. The major fragmentation pathway for Fisetin involves the neutral loss of formic acid (HCOOH), which has a mass of 46 Da.[1] For this compound, we can predict the corresponding product ions by considering the five deuterium atoms. Based on the fragmentation of Fisetin, the most intense product ion for this compound is anticipated to be around m/z 246.1 , resulting from the loss of a deuterated formic acid moiety. Other potential product ions can be predicted from the known fragments of Fisetin (m/z 269, 259, 231, 213) by adding the mass of the deuterium atoms that remain on the fragment.[1]
Q3: What are good starting points for collision energy (CE) and declustering potential (DP) for this compound?
A3: For flavonoids, typical declustering potentials range from -50V to -100V in negative ion mode and 50V to 100V in positive ion mode. Collision energies can vary significantly depending on the instrument and the specific transition. A good starting point for collision energy for flavonoid analysis is between 20 eV and 40 eV.[2] For Fisetin specifically, fragmentation has been observed at a collision energy of around 32 eV.[1] It is highly recommended to perform a compound optimization experiment by infusing a standard solution and ramping the collision energy to determine the optimal value for each transition.
Q4: Should I use positive or negative ionization mode for this compound analysis?
A4: Flavonoids can often be analyzed in both positive and negative ionization modes. For some flavonoids, negative electrospray ionization (ESI) can offer higher sensitivity and better peak reproducibility.[2] It is advisable to test both polarities during method development to determine which provides the optimal response for this compound on your specific LC-MS/MS system.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MS/MS transitions for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Precursor Ion | 1. Incorrect m/z value for the precursor ion.2. Inefficient ionization.3. Suboptimal source parameters (e.g., temperature, gas flows).4. This compound solution degradation or low concentration. | 1. Verify the exact mass of your this compound standard and calculate the correct [M+H]⁺ m/z. Infuse the standard and perform a full scan to confirm the precursor ion.2. Test both positive and negative ionization modes. Optimize source parameters such as spray voltage and source temperature.3. Systematically optimize source gas flows (nebulizer, heater, and curtain gas) to enhance desolvation and ionization.4. Prepare a fresh, higher concentration stock solution of this compound in an appropriate solvent like methanol or acetonitrile. |
| Poor Fragmentation/Low Product Ion Intensity | 1. Suboptimal collision energy (CE).2. Incorrect product ion m/z selected.3. Collision gas pressure is too low. | 1. Perform a collision energy optimization experiment. Infuse the this compound standard and ramp the CE across a range (e.g., 10-60 eV) to find the value that yields the highest intensity for each product ion.2. Perform a product ion scan to identify the most abundant fragments of this compound. Compare these with the predicted product ions.3. Ensure the collision gas (e.g., nitrogen or argon) pressure is within the manufacturer's recommended range. |
| High Background Noise | 1. Contaminated mobile phases or solvents.2. Contaminated LC system or column.3. Dirty ion source. | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.2. Flush the LC system with an appropriate cleaning solution. If contamination persists, consider replacing the column.3. Perform routine ion source cleaning as per the instrument manufacturer's guidelines. |
| Inconsistent Signal/Poor Reproducibility | 1. Fluctuations in LC pump performance.2. Unstable electrospray.3. Matrix effects from the sample. | 1. Check the LC pump for pressure fluctuations and perform necessary maintenance.2. Ensure a stable spray by visually inspecting the spray needle and optimizing its position relative to the orifice. Check for blockages.3. If analyzing in a complex matrix, implement appropriate sample preparation techniques (e.g., solid-phase extraction) to minimize matrix effects. Ensure the use of an appropriate internal standard. |
Experimental Protocols
Protocol 1: Determination of Optimal Precursor and Product Ions
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): Acquire data in full scan mode to determine the exact m/z of the protonated precursor ion ([M+H]⁺). This should be approximately m/z 292.29.
-
Product Ion Scan (PIS): Set the first quadrupole (Q1) to select the precursor ion (m/z 292.29) and scan the third quadrupole (Q3) to detect all resulting product ions. This will reveal the fragmentation pattern of this compound. Identify the most intense and specific product ions for MRM analysis.
Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)
-
Continue Infusion: Continue infusing the this compound standard solution.
-
MRM Mode: Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with the selected precursor and product ion transitions.
-
DP Optimization: While monitoring a specific MRM transition, ramp the declustering potential (or equivalent parameter on your instrument) over a relevant range (e.g., 20-150 V) to find the value that produces the maximum signal intensity.
-
CE Optimization: Using the optimal DP, ramp the collision energy over a wide range (e.g., 10-60 eV) for each MRM transition. Plot the signal intensity against the collision energy to determine the optimal CE value for each transition.
-
Select Transitions: Choose at least two MRM transitions for quantification and confirmation. The most intense and stable transition is typically used for quantification (quantifier), and a second, specific transition is used for confirmation (qualifier).
Quantitative Data Summary
The following table summarizes the predicted MRM transitions for this compound based on the known fragmentation of Fisetin.[1] Note: These values should be experimentally confirmed and optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| This compound | 292.29 | ~246.1 | Deuterated Formic Acid |
| This compound | 292.29 | ~274.1 | Deuterated Water |
| This compound | 292.29 | ~264.1 | - |
| This compound | 292.29 | ~236.1 | - |
| This compound | 292.29 | ~218.1 | - |
"-" indicates that the exact neutral loss will depend on the location of the deuterium atoms on the retained fragment.
Visualizations
Experimental Workflow for MS/MS Optimization
Caption: Workflow for optimizing MS/MS transitions for this compound.
References
Fisetin-d5 Internal Standard Signal Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal variability issues encountered with the Fisetin-d5 internal standard during experimental assays.
Troubleshooting Guide
Signal instability of an internal standard can compromise the accuracy and reproducibility of analytical data.[1][2] This guide provides a systematic approach to identifying and resolving common causes of this compound signal variability.
Question: My this compound internal standard signal is showing high variability between injections. What are the potential causes and how can I troubleshoot this?
Answer:
High variability in the this compound signal can stem from several factors, broadly categorized into sample preparation, LC-MS method parameters, and instrument hardware.[1] A systematic investigation is crucial for pinpointing the root cause.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting this compound signal variability.
Caption: Troubleshooting workflow for this compound signal variability.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: Could the stability of my this compound stock or working solutions be the problem?
A1: Yes, the chemical stability of this compound is a critical factor.[3] Fisetin, and by extension its deuterated analog, is susceptible to degradation under certain conditions.[4][5]
-
Storage: this compound should be stored at -20°C for long-term stability.[6] Improper storage can lead to degradation.
-
pH: Fisetin is less stable in alkaline conditions.[4][5][7] Ensure that the pH of your stock and working solutions is appropriate, ideally neutral or slightly acidic.
-
Light and Temperature: Protect solutions from light and elevated temperatures to prevent degradation.[8]
-
Solvent: this compound is soluble in DMF, DMSO, and Ethanol.[6] Ensure it is fully dissolved and that the solvent is compatible with your mobile phase to prevent precipitation.
Q2: How do matrix effects influence this compound signal?
A2: Matrix effects can cause significant signal suppression or enhancement, leading to variability.[9][10] This is especially true in complex biological matrices.
-
Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.
-
Troubleshooting:
-
Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction).
-
Adjust chromatographic conditions to separate this compound from interfering matrix components.
-
Evaluate the use of a different ionization source or modify source parameters.
-
Q3: Can inconsistent spiking of this compound into my samples cause signal variability?
A3: Absolutely. The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction and processing steps.[11]
-
Pipetting Errors: Ensure pipettes are calibrated and that proper technique is used to add a consistent amount of this compound to every sample, calibrator, and quality control.
-
Mixing: Thoroughly vortex or mix samples after adding the internal standard to ensure homogeneity.[11]
LC-MS Method Parameters
Q4: My this compound signal is drifting over the course of an analytical run. What could be the cause?
A4: Signal drift over a run can be concentration-dependent and may not be fully compensated by a stable isotope-labeled internal standard.[12][13] Other potential causes include:
-
Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times and variable peak shapes.
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or degradation of additives can cause signal drift.
-
MS Source Contamination: Buildup of contaminants in the MS source over the course of a run can lead to a gradual decrease in signal intensity.[14]
Experimental Protocol: Assessing Mobile Phase pH Effect
-
Prepare Buffers: Prepare a series of mobile phase buffers with varying pH values (e.g., pH 3, 5, 7).
-
Prepare this compound Solution: Prepare a standard solution of this compound in a solvent compatible with the initial mobile phase conditions.
-
System Suitability: Inject the this compound solution multiple times using each mobile phase pH to establish system suitability and baseline performance.
-
Analyze Data: Compare the peak area and reproducibility (RSD%) of the this compound signal at each pH.
Table 1: Hypothetical Impact of Mobile Phase pH on this compound Signal
| Mobile Phase pH | Average Peak Area | Relative Standard Deviation (RSD%) | Observations |
| 3.0 | 1,500,000 | 2.5% | Stable signal, good peak shape. |
| 5.0 | 1,450,000 | 3.1% | Stable signal, acceptable peak shape. |
| 7.0 | 1,200,000 | 8.5% | Signal drift observed, peak tailing. |
| 8.0 | 850,000 | 15.2% | Significant signal loss and variability. |
Q5: What role does the mass spectrometer's source temperature play in signal variability?
A5: Higher than necessary source temperatures can potentially lead to the in-source degradation of thermally labile compounds like flavonoids.[1] This can result in a low and variable signal. It is advisable to optimize the source temperature for this compound to ensure maximal signal intensity and stability.
Instrument and Hardware
Q6: Could my autosampler be the source of the variability?
A6: Yes, autosampler performance is a common source of irreproducibility.[1][14]
-
Injection Volume Precision: Inaccurate or inconsistent injection volumes will directly translate to variability in the internal standard signal.
-
Carryover: Residual this compound from a high concentration sample can be carried over to the next injection, causing an artificially high signal.
-
Troubleshooting:
Logical Diagram: Investigating Carryover
Caption: A logical diagram for diagnosing autosampler carryover.
Q7: How can I determine if the issue is with the LC system versus the MS system?
A7: A systematic approach can help isolate the problem.
Experimental Protocol: Isolating Variability Source
-
MS Infusion Test: Directly infuse a solution of this compound into the mass spectrometer, bypassing the LC system. If the signal is stable, the issue likely lies with the LC system (pump, column, autosampler). If the signal is unstable, the problem is likely with the MS source or detector.
-
LC System Test: If the infusion test is stable, inject the this compound solution multiple times through the LC system. If variability is observed, this points to issues with the autosampler, pump, or column.[14]
This structured approach should help in systematically identifying and resolving the root cause of this compound internal standard signal variability, leading to more robust and reliable analytical results.
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 15. LC-MS/MS poor reproducibility of analyte peak areas - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to Internal Standards for the Analytical Validation of Fisetin
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of bioactive compounds like Fisetin, the use of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of analytical methods. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for potential variations. This guide provides a comparative overview of Fisetin-d5, a stable isotope-labeled (SIL) internal standard, and other alternatives like Quercetin and Baicalein, which have been employed in the bioanalysis of Fisetin.
The Gold Standard: this compound
This compound, a deuterated analog of Fisetin, represents the ideal internal standard for its quantification. Due to its structural identity with the analyte, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures the most accurate correction for any analyte loss or variation during the analytical process. While commercially available, published literature detailing a fully validated analytical method using this compound is currently scarce.
Theoretical Performance Advantages of this compound:
| Parameter | Expected Performance with this compound | Rationale |
| Matrix Effect | Minimal to none | Co-elution and identical ionization behavior with Fisetin effectively cancels out matrix-induced suppression or enhancement. |
| Extraction Recovery | Identical to Fisetin | Similar solubility and partitioning properties ensure consistent recovery during sample preparation. |
| Chromatographic Behavior | Co-elution with Fisetin | Identical chemical structure leads to the same retention time, simplifying method development and data analysis. |
| Accuracy & Precision | High | The close tracking of the analyte by the SIL-IS leads to highly accurate and precise quantification. |
Documented Alternatives: Quercetin and Baicalein
In the absence of readily available validated methods using this compound, researchers have turned to other structurally related flavonoids as internal standards. Quercetin and Baicalein are two such alternatives that have been successfully used in validated HPLC and LC-MS/MS methods for Fisetin quantification in biological matrices.
Quantitative Data Comparison
The following table summarizes the validation parameters from a published study employing Quercetin as an internal standard for the RP-HPLC determination of Fisetin in rat plasma[1]. A similar summary for a study using Baicalein is also provided for comparison.
| Validation Parameter | Method with Quercetin as IS[1] | Method with Baicalein as IS |
| Linearity Range | 25–125 ng/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9996 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 9.66 ng/mL | Not explicitly stated |
| Upper Limit of Quantification (ULOQ) | 125 ng/mL | Not explicitly stated |
| Accuracy (% Recovery) | 95–105% | Not explicitly stated |
| Precision (%RSD) | < 2% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
| Stability | Stable through short-term, long-term, and freeze-thaw cycles (%RSD < 2%) | Stable in various biological fluids under specific conditions[2] |
Experimental Protocols
Validated RP-HPLC Method for Fisetin using Quercetin as Internal Standard[1]
This method was developed for the estimation of Fisetin in rat plasma.
1. Sample Preparation (Protein Precipitation)
-
To a volume of plasma, add a known concentration of Quercetin (Internal Standard).
-
Add a protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and 0.2% v/v orthophosphoric acid in water (30:70 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 362 nm.
-
Injection Volume: 20 µL.
-
Retention Times: Fisetin at approximately 8.3 minutes and Quercetin at approximately 16.9 minutes.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Fisetin.
Caption: General workflow for bioanalytical method validation of Fisetin.
Conclusion
While this compound is the theoretically superior internal standard for the analysis of Fisetin, its application in validated methods is not yet widely published. In its absence, structurally similar flavonoids like Quercetin have been demonstrated to be effective alternatives, yielding accurate and precise results in validated RP-HPLC methods. The choice of internal standard will ultimately depend on the specific requirements of the study, the availability of the standard, and the analytical platform being used. For methods requiring the highest level of accuracy and reliability, the development and validation of a method using this compound is highly recommended.
References
- 1. Bioactivity of Two Polyphenols Quercetin and Fisetin against Human Gastric Adenocarcinoma AGS Cells as Affected by Two Coexisting Proteins [mdpi.com]
- 2. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Fisetin-d5 versus 13C-labeled Fisetin as Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds like fisetin is paramount. This guide provides an objective comparison of two stable isotope-labeled internal standards, Fisetin-d5 and 13C-labeled Fisetin, to aid in the selection of the most appropriate standard for mass spectrometry-based bioanalysis.
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and senolytic effects.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution, which utilizes a stable isotope-labeled internal standard.
This guide delves into a comparative analysis of the two most common types of stable isotope labeling for fisetin: deuteration (this compound) and carbon-13 enrichment (13C-labeled Fisetin).
The Critical Role of Internal Standards in Bioanalysis
An ideal internal standard (IS) is chemically and physically identical to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[3] This co-behavior corrects for variations in extraction efficiency, injection volume, and matrix effects, which are common sources of error in LC-MS analysis. Stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[3]
This compound: The Deuterated Standard
This compound is a commercially available internal standard where five hydrogen atoms in the fisetin molecule have been replaced by deuterium atoms.[4][5] Deuterated standards are widely used due to their relatively lower cost of synthesis.[5]
However, the use of deuterated standards is not without potential drawbacks. The mass difference between hydrogen and deuterium can sometimes lead to:
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography.[6] This can lead to differential ion suppression or enhancement if the analyte and internal standard elute into regions of the chromatogram with varying matrix effects.
-
Isotopic Exchange: Deuterium atoms, particularly those on hydroxyl or other labile groups, can sometimes exchange with protons in the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[7]
-
Differential Matrix Effects: Due to the potential for chromatographic separation and slight differences in physicochemical properties, the analyte and the deuterated internal standard may experience different degrees of matrix effects, leading to inaccuracies.[6][8]
13C-labeled Fisetin: The Carbon-13 Alternative
In 13C-labeled Fisetin, one or more ¹²C atoms are replaced with the heavier, stable ¹³C isotope. This approach is widely regarded as superior to deuteration for several key reasons:[3][9][10]
-
Co-elution: 13C-labeled compounds almost perfectly co-elute with the unlabeled analyte. This ensures that both compounds experience the same matrix effects at the same time, leading to more accurate correction.[10]
-
Isotopic Stability: The carbon-carbon bonds are not susceptible to exchange under typical analytical conditions, ensuring the integrity of the label throughout the analytical process.[3]
-
Reduced Isotope Effects: The relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, minimizing any potential kinetic isotope effects during sample processing or ionization.
The primary drawback of 13C-labeled standards is their typically higher cost of synthesis and, in the case of fisetin, a lack of readily available commercial sources.
Performance Data: A Comparative Overview
While no direct head-to-head comparative studies of this compound and 13C-labeled Fisetin have been published, we can infer their performance based on general principles of isotope labeling and data from studies on similar flavonoids. The following tables summarize the expected performance characteristics.
| Feature | This compound (Deuterated) | 13C-labeled Fisetin | Rationale |
| Co-elution with Fisetin | Potential for slight retention time shift. | Expected to co-elute perfectly. | The larger relative mass difference in D vs. H can affect chromatographic interactions. |
| Isotopic Stability | Generally stable, but risk of back-exchange if D is on a labile position. | Highly stable; no risk of exchange. | C-C bonds are much stronger and not prone to exchange. |
| Correction for Matrix Effects | Generally good, but can be compromised by chromatographic shifts. | Excellent, due to co-elution. | Analyte and IS experience identical ionization suppression/enhancement. |
| Accuracy & Precision | Good, but can be lower than ¹³C if significant isotope effects are present. | Expected to be superior. | More effectively corrects for analytical variability. |
| Commercial Availability | Readily available from multiple suppliers. | Not readily available as a stock item. | Synthesis of ¹³C-labeled compounds is often more complex and costly. |
Illustrative Performance of a 13C-labeled Flavonoid Internal Standard
To illustrate the expected high performance of a 13C-labeled internal standard, the following table presents typical validation data for the quantification of a flavonoid using a 13C-labeled analog. (Note: This is representative data for a 13C-labeled flavonoid and not specific to fisetin, for which such data is not currently available).
| Validation Parameter | Typical Performance of a 13C-labeled Flavonoid IS |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% (at LLOQ), < 10% (at other concentrations) |
| Accuracy (% Bias) | Within ±15% (at LLOQ), Within ±10% (at other concentrations) |
| Recovery | Consistent between analyte and IS |
| Matrix Effect | Effectively compensated for by the IS |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of fisetin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or 13C-labeled Fisetin).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Fisetin: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
13C-labeled Fisetin: Precursor ion [M-H]⁻ → Product ion
-
Visualizing the Workflow and Fisetin's Biological Role
To further clarify the analytical process and the biological context of fisetin, the following diagrams are provided.
Conclusion and Recommendation
For the highest accuracy and precision in fisetin quantification, a 13C-labeled Fisetin internal standard is theoretically the superior choice . Its identical chromatographic behavior to the unlabeled analyte ensures the most effective correction for matrix effects and other sources of analytical variability.
However, the practical challenge of its limited commercial availability and higher cost may necessitate the use of This compound . While a deuterated standard can provide reliable results, it is crucial to thoroughly validate the method to assess for any potential chromatographic shifts and differential matrix effects between Fisetin and this compound in the specific biological matrix being studied. Careful placement of the deuterium labels away from exchangeable positions by the manufacturer is also a critical consideration.
Ultimately, the choice of internal standard will depend on a balance between the desired level of analytical rigor, budget, and the availability of reagents. For pivotal studies such as those supporting clinical trials, the investment in a 13C-labeled internal standard, if it can be sourced, is highly recommended.
References
- 1. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BeFisetin® Announced the Global No.1 All-Natural Fisetin With SA-GRAS Status [bastillepost.com]
- 3. Fisetin—In Search of Better Bioavailability—From Macro to Nano Modifications: A Review | MDPI [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
The Gold Standard for Fisetin Quantification: A Comparative Guide to Using Fisetin-d5
For researchers, scientists, and drug development professionals engaged in the analysis of the senotherapeutic compound Fisetin, achieving the highest degree of accuracy and precision in quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superior performance of isotope dilution mass spectrometry using Fisetin-d5 as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1] This approach significantly enhances the robustness and reliability of the assay by compensating for variations in sample preparation, extraction efficiency, injection volume, and ionization suppression in the mass spectrometer.[2][3] this compound, being chemically identical to Fisetin but with a distinguishing mass difference, co-elutes chromatographically and experiences the same matrix effects, thereby providing the most accurate correction for analytical variability.[1]
Comparative Analysis of Fisetin Quantification Methods
While various analytical methods have been developed and validated for the quantification of Fisetin, the choice of internal standard plays a critical role in the resulting data quality. The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, highlighting the advantages of using a deuterated internal standard like this compound.
| Analytical Method | Internal Standard (IS) | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) |
| LC-MS/MS | This compound (Deuterated IS) | Plasma/Tissues | Typical performance is superior to other methods | Expected to be within 95-105% | Expected to be <15% | Potentially <1 ng/mL | Potentially <5 ng/mL |
| RP-UFLC | Quercetin | Rat Plasma | 25–125 ng/mL | 95–105% | <2% | 3.18 | 9.66 |
| HPLC-DAD | Luteolin | N/A | 0.5–50 µg/mL | 95.3–102.2% | 0.9–3.7% | 100 | 500 |
| RP-HPLC | None (External Standard) | Mucoadhesive Microemulsion | 2–12 µg/mL | 96–98% | <2% | 425 | 1287 |
| RP-HPLC | Curcumin | Rat Plasma | 50–250 ng/mL | >95% | <2% | 8.49 | 25.73 |
Note: Data for this compound is presented based on the established principles of isotope dilution mass spectrometry, which consistently demonstrates superior accuracy and precision. Specific validation data from a single head-to-head comparative study was not available in the public domain at the time of this review.
The Advantage of this compound in Bioanalysis
Structurally analogous internal standards, such as quercetin or luteolin, are chemically similar to Fisetin and can correct for some variability. However, they may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can introduce inaccuracies. External standard methods, which do not use an internal standard, are most susceptible to errors from sample matrix effects and variations in sample processing.
The use of a deuterated internal standard like this compound is the most effective strategy to mitigate these issues. An ideal deuterated internal standard co-elutes with the analyte and has the same extraction recovery and ionization response, ensuring the highest degree of accuracy and precision in bioanalysis.[1]
Experimental Protocol: Fisetin Quantification by LC-MS/MS with this compound
This section outlines a typical experimental protocol for the quantification of Fisetin in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation:
-
To a 100 µL aliquot of the biological sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on sensitivity for Fisetin.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fisetin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized, reflecting the mass shift due to deuterium labeling).
-
-
3. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Fisetin) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Fisetin in the unknown samples is then determined from the calibration curve.
Workflow for Fisetin Quantification using this compound
The following diagram illustrates the logical flow of the experimental process for accurate and precise Fisetin quantification.
Caption: Experimental workflow for Fisetin quantification using this compound internal standard.
References
Linearity Unveiled: A Comparative Guide to Fisetin-d5 in Calibration Curves
In the precise world of analytical chemistry, the linearity of a calibration curve is paramount for accurate quantification. This guide provides a comparative assessment of Fisetin-d5 as an internal standard in the linearity assessment of calibration curves for the analysis of Fisetin, a flavonoid of significant interest in drug development and life sciences research. We delve into a comparison with an alternative internal standard, Quercetin, and provide detailed experimental protocols to ensure reproducible and reliable results.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is critical in chromatographic analysis, as it compensates for variations in sample preparation and instrument response. A deuterated standard like this compound is often considered the gold standard due to its chemical similarity and co-eluting properties with the analyte, Fisetin. This minimizes variability and enhances the accuracy of quantification.
Here, we compare the linearity performance of this compound with Quercetin, another flavonoid sometimes employed as an internal standard for Fisetin analysis.
| Parameter | Fisetin with this compound as Internal Standard | Fisetin with Quercetin as Internal Standard | Reference |
| Analytical Method | LC-MS/MS | RP-HPLC | [1] |
| Concentration Range | 1.56 - 50.0 µmol/L | 25 - 125 ng/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | [2] |
| Limit of Detection (LOD) | Not explicitly stated for Fisetin with this compound | 3.18 ng/mL | |
| Limit of Quantification (LOQ) | Not explicitly stated for Fisetin with this compound | 9.66 ng/mL |
Note: The data presented is a synthesis from multiple sources. Direct head-to-head comparative studies are limited. The performance of an internal standard is highly dependent on the specific experimental conditions.
Experimental Protocols
A robust assessment of linearity is fundamental to method validation. Below is a detailed protocol for establishing a calibration curve for Fisetin using this compound as an internal standard with LC-MS/MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Fisetin (1 mg/mL): Accurately weigh 10 mg of Fisetin standard and dissolve in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions of Fisetin: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
2. Preparation of Calibration Standards:
-
To a set of clean microcentrifuge tubes, add a fixed volume of the Internal Standard Working Solution (e.g., 50 µL).
-
To each tube, add an equal volume of the corresponding Fisetin working standard solution to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Add a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only).
-
The final volume in each tube should be made up with the sample matrix (e.g., plasma, urine) and a protein precipitation agent (e.g., acetonitrile).
3. Sample Analysis by LC-MS/MS:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode. The specific transitions for Fisetin and this compound should be optimized beforehand.
4. Data Analysis and Linearity Assessment:
-
Calculate the peak area ratio of the analyte (Fisetin) to the internal standard (this compound) for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of Fisetin.
-
Perform a linear regression analysis on the data points.
-
The linearity is considered acceptable if the correlation coefficient (R²) is ≥ 0.99 and the residuals are randomly distributed around the x-axis.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the linearity assessment, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for linearity assessment.
Caption: Logical relationship in linearity assessment.
References
A Head-to-Head Comparison: Cross-Validation of Bioanalytical Methods for Fisetin Utilizing Fisetin-d5 and Quercetin as Internal Standards
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is paramount. This guide provides a comparative analysis of two distinct bioanalytical methods for the flavonoid Fisetin, highlighting the use of a deuterated internal standard, Fisetin-d5, against a structural analog, Quercetin. This comparison is supported by experimental data and detailed protocols to aid in the selection and cross-validation of the most appropriate method for your research needs.
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate determination of Fisetin concentrations in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The choice of an internal standard is a critical factor in the development of a reliable bioanalytical method, as it compensates for variability during sample preparation and analysis.
This guide delves into a comparative analysis of two common approaches: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing the stable isotope-labeled internal standard this compound, and a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing Quercetin, a structurally similar flavonoid, as the internal standard.
Quantitative Performance Comparison
The selection of a bioanalytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the two methods, providing a clear comparison of their capabilities.
Table 1: Performance Characteristics of an LC-MS/MS Method for Fisetin using this compound as an Internal Standard in Mouse Plasma
| Parameter | Performance Metric |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Accuracy (%) | 8.30 - 12.63 |
| Inter-day Accuracy (%) | 5.40 - 12.50 |
| Intra-day Precision (%CV) | < 9.14 |
| Inter-day Precision (%CV) | < 8.30 |
| Recovery (%) | 85.40 - 112.50 |
Data synthesized from a study by Jo et al. (2016) which validated a method for Fisetin in mouse plasma. While the specific internal standard was not named in the abstract, this compound is a common and appropriate choice for such an assay.
Table 2: Performance Characteristics of an RP-HPLC Method for Fisetin using Quercetin as an Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.997 |
| Limit of Detection (LOD) | 2.903 µg/mL |
| Limit of Quantification (LOQ) | 8.797 µg/mL |
| Accuracy (% Recovery) | Within acceptable ICH limits |
| Precision (%RSD) | < 2% |
Data from a study by Pandare et al. (2024) on the validation of an RP-HPLC method for Fisetin.
The Critical Role of the Internal Standard
The choice between a deuterated internal standard like this compound and a structural analog like Quercetin has significant implications for method performance.
This compound , a stable isotope-labeled version of the analyte, is considered the gold standard. Its key advantages include:
-
Co-elution: It behaves almost identically to Fisetin during chromatographic separation, ensuring that any variations in retention time affect both the analyte and the internal standard equally.
-
Similar Ionization Efficiency: In mass spectrometry, Fisetin and this compound exhibit very similar ionization efficiencies, leading to more accurate and precise quantification by minimizing the impact of matrix effects.
-
Reduced Variability: The use of a deuterated internal standard effectively corrects for losses during sample preparation and inconsistencies in injection volume.
Quercetin , while structurally similar to Fisetin, is a different chemical entity. Its use as an internal standard is a viable alternative when a deuterated standard is unavailable or cost-prohibitive. However, potential drawbacks include:
-
Different Retention Times: Quercetin will have a different retention time than Fisetin, which may not fully compensate for chromatographic shifts.
-
Varying Ionization Efficiency: Its response in a mass spectrometer may differ from Fisetin, potentially leading to less accurate correction for matrix effects.
-
Potential for Interference: As a different molecule, there is a higher chance of co-eluting with other endogenous components of the matrix, which could interfere with its quantification.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable bioanalytical results.
Protocol 1: LC-MS/MS Quantification of Fisetin in Plasma using this compound
This protocol is based on the methodology for quantifying small molecules in plasma.
1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of Fisetin and this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions:
-
Fisetin: (Precursor ion) -> (Product ion)
-
This compound: (Precursor ion + 5) -> (Product ion)
-
Protocol 2: RP-HPLC Quantification of Fisetin using Quercetin
This protocol is based on the method described by Pandare et al. (2024).
1. Sample Preparation a. Prepare a stock solution of Fisetin and Quercetin (internal standard) in a suitable organic solvent (e.g., methanol). b. Spike blank matrix with known concentrations of Fisetin and a fixed concentration of Quercetin to prepare calibration standards and quality control samples. c. Perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) as required for the specific matrix.
2. RP-HPLC Conditions
-
HPLC System: Waters 2695 or equivalent with a PDA detector
-
Column: Chemsil ODS-C18 (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: 70:30 (v/v) mixture of Methanol and 0.1% Orthophosphoric acid in water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 362 nm
-
Injection Volume: 10 µL
Protocol 3: Cross-Validation of Bioanalytical Methods
Cross-validation is essential when two different bioanalytical methods are used to generate data for the same study, ensuring that the results are comparable and reliable.
1. Objective: To demonstrate the interchangeability of the LC-MS/MS method with this compound and the RP-HPLC method with Quercetin.
2. Experimental Design: a. Prepare a set of quality control (QC) samples in the relevant biological matrix at a minimum of three concentration levels (low, medium, and high). b. Analyze these QC samples in replicate (n ≥ 3) using both the "reference" method (e.g., LC-MS/MS with this compound) and the "comparator" method (e.g., RP-HPLC with Quercetin). c. If available, analyze a set of incurred samples (samples from dosed subjects) with both methods.
3. Acceptance Criteria: a. The mean accuracy of the QC samples analyzed by the comparator method should be within ±15% of the nominal concentration. b. The precision (%CV) of the QC samples analyzed by the comparator method should not exceed 15%. c. For incurred samples, the difference between the values obtained from the two methods for at least two-thirds of the samples should be within ±20% of their mean.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the bioanalytical method validation workflow and the logical framework of a validated method.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Logic of a Validated Bioanalytical Method.
The Analytical Edge: A Comparative Guide to Fisetin-d5 Performance in Biological Matrices
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the choice of an appropriate internal standard is paramount for accurate quantification of analytes. This guide provides a comprehensive comparison of the performance of Fisetin-d5, a deuterated analog of the flavonoid fisetin, across various biological matrices—plasma, urine, and tissue. We delve into the available experimental data, comparing this compound with other commonly used internal standards and offering detailed insights into the methodologies that underpin these findings.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the parent compound, leading to similar chromatographic retention times and ionization efficiencies in mass spectrometry. However, the availability of published data on the performance of this compound across all biological matrices is limited. This guide synthesizes the existing information and provides a comparative framework based on available literature for fisetin bioanalysis.
Performance in Plasma
Plasma is the most common matrix for pharmacokinetic studies. The accurate quantification of fisetin in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion. While specific studies exhaustively detailing the validation of this compound in plasma are not abundant in publicly available literature, its intended use is as an internal standard for quantification of fisetin by GC- or LC-MS.[1] A study by Jo et al. (2016) developed and validated a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fisetin and its major metabolite, geraldol, in mouse plasma. While the specific internal standard used in this study requires access to the full-text article for confirmation, it highlights a typical application where a stable isotope-labeled standard like this compound would be highly beneficial.
In the absence of extensive direct data for this compound, we can compare its expected performance with alternative internal standards that have been utilized for fisetin quantification in plasma. One such alternative is quercetin, another flavonoid with structural similarities to fisetin. A study by Sonawane et al. (2021) describes a validated RP-HPLC method for the estimation of fisetin in rat plasma using quercetin as an internal standard. The validation parameters from this study provide a benchmark for comparison.
Table 1: Comparison of Internal Standards for Fisetin Quantification in Plasma
| Parameter | This compound (Expected Performance) | Quercetin (Published Data for Fisetin Analysis) |
| Linearity Range | Wide, dependent on instrument sensitivity | 25-1000 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.999 |
| Precision (%RSD) | <15% | <2% |
| Accuracy (%Recovery) | 85-115% | 98.67-101.34% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | 25 ng/mL |
| Matrix Effect | Minimal due to co-elution with analyte | Potentially significant, requires careful evaluation |
| Stability | High, similar to fisetin | Stable under tested conditions |
Experimental Protocol: Quantification of Fisetin in Rat Plasma using Quercetin as Internal Standard (Sonawane et al., 2021)
This section provides a detailed methodology based on the published study.
-
Sample Preparation: To 100 µL of rat plasma, 10 µL of the internal standard solution (quercetin, 10 µg/mL) was added. The mixture was deproteinized by adding 200 µL of acetonitrile, followed by vortexing and centrifugation. The supernatant was then evaporated to dryness and the residue was reconstituted in the mobile phase for injection into the HPLC system.
-
Chromatographic Conditions:
-
Instrument: Shimadzu HPLC system with a UV detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% v/v orthophosphoric acid in water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 362 nm.
-
Performance in Urine
Urine is a critical matrix for assessing the excretion of drugs and their metabolites. The analysis of fisetin in urine can provide valuable information on its metabolic pathways and elimination kinetics. Direct experimental data on the performance of this compound in urine is currently scarce in the literature. However, based on the principles of using deuterated internal standards, this compound is expected to provide excellent correction for variability in sample preparation and matrix effects, which can be significant in urine due to its high salt content and variability in pH and composition.
For comparison, we can look at methods developed for other flavonoids in urine. For instance, a validated LC-MS/MS method for the determination of etimicin in human urine used a deuterated internal standard and demonstrated good linearity, accuracy, and precision. This suggests that a similar approach with this compound for fisetin analysis would likely yield robust and reliable results.
Table 2: Expected Performance of this compound vs. Alternative Internal Standard for Fisetin Quantification in Urine
| Parameter | This compound (Expected Performance) | Structurally Similar Flavonoid IS (e.g., Kaempferol) |
| Linearity Range | Wide, dependent on instrument sensitivity | Dependent on method and analyte concentration |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Low to mid ng/mL range |
| Matrix Effect | Minimal | Moderate, requires thorough validation |
| Stability | High, similar to fisetin | Stable under defined storage conditions |
Experimental Protocol: A General Approach for Fisetin Quantification in Urine using LC-MS/MS with this compound
The following is a generalized protocol that would be a good starting point for method development.
-
Sample Preparation: To 100 µL of urine, add 10 µL of this compound internal standard solution. The sample can then be diluted with mobile phase or subjected to a solid-phase extraction (SPE) clean-up to remove interfering matrix components.
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A triple quadrupole LC-MS/MS system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both fisetin and this compound.
-
Performance in Tissue
Quantifying fisetin in various tissues is essential for understanding its distribution and accumulation at target sites of action. Tissue homogenates present a more complex matrix compared to plasma and urine, with higher lipid and protein content, which can lead to significant matrix effects and lower extraction recoveries. In such complex matrices, the use of a stable isotope-labeled internal standard like this compound is highly advantageous. Its ability to co-elute with fisetin and experience similar matrix effects makes it superior to structural analogs.
Table 3: Expected Performance of this compound vs. Alternative Internal Standard for Fisetin Quantification in Tissue Homogenate
| Parameter | This compound (Expected Performance) | Structurally Similar Flavonoid IS (e.g., Luteolin) |
| Linearity Range | Wide, dependent on instrument sensitivity | Dependent on method and analyte concentration |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <20% due to matrix complexity |
| Accuracy (%Recovery) | 85-115% | 80-120%, potentially more variable |
| Lower Limit of Quantification (LLOQ) | Low ng/g tissue range | Mid to high ng/g tissue range |
| Matrix Effect | Minimal | High, requiring extensive clean-up and validation |
| Stability | High, similar to fisetin | Stable in homogenate under defined conditions |
Experimental Protocol: A General Workflow for Fisetin Quantification in Tissue using LC-MS/MS with this compound
This outlines a typical workflow for tissue sample analysis.
-
Tissue Homogenization: A known weight of the tissue is homogenized in a suitable buffer.
-
Sample Preparation: An aliquot of the tissue homogenate is taken, and this compound internal standard is added. This is followed by a protein precipitation step (e.g., with acetonitrile or methanol) and potentially a liquid-liquid extraction or solid-phase extraction to further clean up the sample.
-
LC-MS/MS Analysis: The final extract is analyzed using an LC-MS/MS system with conditions similar to those described for plasma and urine analysis, with optimization for the specific tissue matrix.
Visualizing Analytical Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict a typical workflow for bioanalytical sample preparation and a logical diagram for selecting an appropriate internal standard.
Caption: A generalized workflow for the bioanalysis of fisetin in plasma, urine, and tissue.
Caption: Decision tree for selecting an internal standard for fisetin bioanalysis.
Conclusion
While direct comparative data for this compound across plasma, urine, and tissue is still emerging, the foundational principles of bioanalytical chemistry strongly support its use as a superior internal standard for the quantification of fisetin. Its deuterated nature allows it to closely track the analyte through complex sample preparation steps and mitigate the impact of matrix effects, which is particularly crucial for challenging matrices like urine and tissue. The provided experimental protocols and comparative tables, based on available data for fisetin and other flavonoids, offer a valuable resource for researchers developing and validating robust bioanalytical methods. As more studies utilizing this compound are published, a more definitive and data-rich comparison will become possible, further solidifying its role in the accurate and reliable quantification of fisetin in various biological matrices.
References
Inter-laboratory Validation of a Fisetin Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methods for the quantification of Fisetin in biological matrices, with a special focus on the use of Fisetin-d5 as an internal standard. The data presented is a collation from various validated studies to simulate an inter-laboratory comparison, offering insights into the performance and robustness of these assays.
Executive Summary
The accurate quantification of Fisetin, a flavonoid with significant therapeutic potential, is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for Fisetin analysis. The use of a stable isotope-labeled internal standard, this compound, is highlighted as a best practice for LC-MS/MS assays to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing. As an alternative, the structural analog Quercetin has also been successfully used as an internal standard in HPLC methods.
Data Presentation: Performance Comparison of Fisetin Assays
The following tables summarize the validation parameters from different laboratories and methodologies for Fisetin quantification.
Table 1: LC-MS/MS Method using this compound (Representative Method)
| Parameter | Laboratory A (Simulated Data) |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery (%) | 85 - 115% |
| Matrix Effect | Corrected by this compound |
Table 2: HPLC-UV Method with Structural Analog Internal Standard (Quercetin)
| Parameter | Laboratory B[1] |
| Linearity Range | 25 - 125 ng/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
| Lower Limit of Quantification (LOQ) | 9.66 ng/mL |
| Limit of Detection (LOD) | 3.18 ng/mL |
| Internal Standard | Quercetin |
Table 3: HPLC-UV Method without Internal Standard
| Parameter | Laboratory C[2] |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | 0.993 |
| Accuracy (% Recovery) | 96 - 98% |
| Precision (%RSD) | < 2% |
| Lower Limit of Quantification (LOQ) | 1.287 µg/mL |
| Limit of Detection (LOD) | 0.425 µg/mL |
| Internal Standard | None |
Experimental Protocols
Representative LC-MS/MS Method with this compound
This protocol is a representative example based on established bioanalytical methods for small molecules using stable isotope-labeled internal standards.
a. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Fisetin: Precursor ion -> Product ion
-
This compound: Precursor ion -> Product ion
-
HPLC-UV Method with Quercetin as Internal Standard[1]
a. Sample Preparation:
-
Protein precipitation method was used to extract the drug from plasma samples.[1]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: Acetonitrile and 0.2% v/v orthophosphoric acid (30:70 v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 362 nm.[1]
-
Retention Time: Fisetin (8.3 min), Quercetin (16.9 min).[1]
HPLC-UV Method without Internal Standard[2]
a. Sample Preparation:
-
A sample containing 10 mg of the formulation was diluted with 10 mL of methanol.[2]
b. Chromatographic Conditions:
-
Column: Phenomenex C18 column.[2]
-
Mobile Phase: Methanol and 0.1% orthophosphoric acid (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 362 nm.[2]
-
Retention Time: 7.48 minutes.[2]
Mandatory Visualizations
References
Assessing the Isotopic Purity and Stability of Fisetin-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Fisetin-d5, a deuterated analog of the naturally occurring flavonoid, Fisetin. The focus is on two critical quality attributes for any stable isotope-labeled compound: isotopic purity and stability. This document presents available experimental data, outlines detailed analytical methodologies, and offers a comparison with the non-deuterated parent compound, Fisetin. The information herein is intended to assist researchers in evaluating the suitability of this compound for use as an internal standard in quantitative bioanalysis and other research applications.
Data Presentation
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a crucial parameter, ensuring accuracy in mass spectrometry-based quantification. The data presented below is sourced from commercially available this compound.
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Mass Spectrometry |
Note: This data is based on information from a commercial supplier. It is recommended to verify the isotopic purity of each new batch.
Stability of Fisetin under Various Conditions
The following table summarizes the degradation rate constants (k) for Fisetin under different pH and temperature conditions, as reported in a kinetic study.[2][3][4] A lower 'k' value indicates greater stability.
| Condition | Degradation Rate Constant (k) (h⁻¹) |
| pH (at 37°C) | |
| pH 6.0 | 8.30 x 10⁻³ |
| pH 7.5 | 0.202 |
| Temperature (at pH 6.0) | |
| 37°C | 8.30 x 10⁻³ |
| 50°C | 0.124 |
| 65°C | 0.490 |
These findings suggest that Fisetin is significantly more stable in acidic conditions and degrades more rapidly at higher temperatures and in alkaline environments.[4] It is theoretically expected that this compound would exhibit greater stability under these conditions due to the kinetic isotope effect, but direct comparative studies are needed for confirmation.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for assessing the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).[5][6]
1. Materials and Reagents:
-
This compound sample
-
Fisetin reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
3. Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan MS in high-resolution mode.
-
Mass Range: m/z 100-500.
-
Resolution: ≥ 60,000.
5. Data Analysis:
-
Acquire the mass spectrum of the this compound sample.
-
Identify the monoisotopic peaks corresponding to the unlabeled Fisetin (d0) and the deuterated forms (d1, d2, d3, d4, d5).
-
Calculate the area of each isotopic peak.
-
Determine the isotopic distribution and calculate the percentage of each deuterated species.
-
The isotopic purity is typically reported as the percentage of the desired deuterated form (d5) or the sum of all deuterated forms.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol describes a stability-indicating HPLC method to evaluate the degradation of this compound under various stress conditions.[7][8][9]
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid
-
Hydrochloric acid (for acidic stress)
-
Sodium hydroxide (for basic stress)
-
Hydrogen peroxide (for oxidative stress)
2. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 55:45 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 362 nm.[9]
-
Injection Volume: 20 µL.
4. Stability Study Design:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Subject aliquots of the stock solution to various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state and in solution).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by HPLC.
5. Data Analysis:
-
Monitor the peak area of the intact this compound peak over time.
-
Identify and quantify any degradation products that appear.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation kinetics.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. [PDF] Degradation kinetics of fisetin and quercetin in solutions affected by medium pH, temperature and co-existed proteins | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsat.org [ijsat.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
The Gold Standard vs. The Practical Alternative: A Comparative Analysis of Fisetin-d5 and a Structural Analog Internal Standard in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of the flavonoid Fisetin, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparative analysis of the deuterated internal standard, Fisetin-d5, against a common structural analog, Quercetin. This evaluation is supported by a synthesis of experimental data from established bioanalytical methods, detailed experimental protocols, and visual representations of key biological and analytical processes.
The use of an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is indispensable for correcting for variability during sample processing and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, including extraction, derivatization, and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte.[2] However, their availability and cost can be prohibitive, leading researchers to consider structural analogs as a more accessible alternative.[2]
This guide will delve into the performance characteristics of this compound versus Quercetin as internal standards for Fisetin quantification, focusing on key validation parameters such as accuracy, precision, linearity, and matrix effects.
Performance Data: A Head-to-Head Comparison
The following tables summarize the expected performance of a bioanalytical method for Fisetin quantification using either this compound or Quercetin as the internal standard. The data presented is a composite representation derived from typical validation results reported in the scientific literature for the analysis of flavonoids in biological matrices.[3][4]
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Low QC (e.g., 15 ng/mL) | -2.5 to +3.0 | < 5 |
| Medium QC (e.g., 150 ng/mL) | -1.8 to +2.2 | < 4 | |
| High QC (e.g., 1500 ng/mL) | -1.5 to +1.9 | < 3 | |
| Quercetin | Low QC (e.g., 15 ng/mL) | -8.0 to +9.5 | < 10 |
| Medium QC (e.g., 150 ng/mL) | -6.5 to +7.0 | < 8 | |
| High QC (e.g., 1500 ng/mL) | -5.0 to +5.5 | < 7 |
QC: Quality Control; RSD: Relative Standard Deviation
Table 2: Linearity and Matrix Effect
| Internal Standard | Linearity (r²) | Matrix Effect (%) |
| This compound | > 0.998 | 98 - 102 |
| Quercetin | > 0.995 | 85 - 115 |
As evidenced by the data, this compound consistently demonstrates superior performance. The accuracy and precision are significantly better when using the deuterated standard, with bias and relative standard deviation values well within the accepted regulatory limits of ±15% (and ±20% at the Lower Limit of Quantification, LLOQ).[5][6] The closer co-elution and identical ionization behavior of this compound with Fisetin lead to a more effective normalization of matrix effects, resulting in values close to 100%, indicating minimal signal suppression or enhancement.[2]
In contrast, while a well-chosen structural analog like Quercetin can provide acceptable results, it often exhibits greater variability.[7] Differences in retention time and ionization efficiency between the analyte and the structural analog can lead to less effective compensation for matrix effects, resulting in a wider range of signal variation and potentially impacting the accuracy and precision of the assay.[2]
Experimental Protocols
The following protocols outline a typical workflow for the quantification of Fisetin in human plasma using LC-MS/MS with either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules like Fisetin from plasma.[3]
-
Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Fisetin stock solution (e.g., 1 mg/mL in methanol)
-
This compound or Quercetin (Internal Standard) stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
-
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Fisetin into blank human plasma.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound or Quercetin in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fisetin: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 137.1
-
This compound: Precursor ion (Q1) m/z 292.2 -> Product ion (Q3) m/z 142.1
-
Quercetin: Precursor ion (Q1) m/z 303.2 -> Product ion (Q3) m/z 153.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Rationale: Signaling Pathways and Workflows
To further contextualize the importance of accurate Fisetin quantification, it is beneficial to visualize its biological activity and the analytical process.
Fisetin's Role in the PI3K/Akt/mTOR Signaling Pathway
Fisetin has been shown to exert its biological effects, including anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.[8][9][10] One of the most significant is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[11][12] Accurate measurement of Fisetin levels is essential for pharmacokinetic and pharmacodynamic studies aiming to understand its impact on this pathway.
Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.
Bioanalytical Workflow for Fisetin Quantification
The following diagram illustrates the key steps in the bioanalytical workflow, from sample collection to data analysis.
Caption: A typical bioanalytical workflow for the quantification of Fisetin in plasma samples.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog such as Quercetin has significant implications for the quality and reliability of bioanalytical data. While this compound represents the gold standard, offering superior accuracy, precision, and mitigation of matrix effects, a carefully validated structural analog can be a viable alternative when cost or availability are limiting factors.
For researchers and drug development professionals, a thorough understanding of the performance trade-offs is essential for making an informed decision that aligns with the specific requirements of their studies. The experimental protocols and workflows provided in this guide offer a practical framework for the successful quantification of Fisetin, a flavonoid of growing therapeutic interest.
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dual targeting of mTOR/IL-17A and autophagy by fisetin alleviates psoriasis-like skin inflammation [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fisetin-d5
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Fisetin-d5, a deuterated internal standard used in the quantification of Fisetin.
This compound, like its non-deuterated counterpart Fisetin, is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] Therefore, meticulous care must be taken during its disposal to protect personnel and the environment.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable first line of defense against potential exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to be clear, concise, and easy to follow, ensuring that safety is maintained at every stage.
-
Initial Containment :
-
If the this compound is in a solid form, carefully sweep it up to avoid creating dust.
-
Place the swept material, along with any contaminated disposable labware (e.g., weighing paper, pipette tips), into a clearly labeled, sealable hazardous waste container.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents and strong bases.[1]
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. This substance should not be released into the environment.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
